Tnik-IN-8
Description
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Properties
Molecular Formula |
C24H20FN3O |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
4-[6-[5-(4-fluorophenyl)-3-methylimidazol-4-yl]quinolin-3-yl]-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C24H20FN3O/c1-24(2,29)11-10-16-12-19-13-18(6-9-21(19)26-14-16)23-22(27-15-28(23)3)17-4-7-20(25)8-5-17/h4-9,12-15,29H,1-3H3 |
InChI Key |
UIFIIPQKSMQHIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CN=C2C=CC(=CC2=C1)C3=C(N=CN3C)C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
Foundational & Exploratory
Tnik-IN-8: A Potent Inhibitor of Wnt Signaling - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. Traf2- and NCK-interacting kinase (TNIK) has emerged as a key downstream effector in the canonical Wnt pathway, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of Tnik-IN-8, a potent and selective TNIK inhibitor. We present a compilation of its biochemical and cellular activities, detailed protocols for key experimental assays, and visual representations of its mechanism within the Wnt signaling cascade.
Introduction to TNIK and Wnt Signaling
The canonical Wnt signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. Its dysregulation, often initiated by mutations in genes such as APC or β-catenin, leads to the nuclear accumulation of β-catenin. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of target genes that promote cell proliferation and survival.
TNIK, a member of the germinal center kinase (GCK) family, is a crucial component of this transcriptional complex.[1] It directly interacts with and phosphorylates TCF4, a key step for the full transcriptional activation of Wnt target genes.[1] Therefore, inhibiting the kinase activity of TNIK presents a promising strategy to suppress aberrant Wnt signaling in cancer.
This compound: A Potent TNIK Inhibitor
This compound is a potent, orally active small molecule inhibitor of TNIK. It has demonstrated significant anti-tumor activity in preclinical models of colorectal cancer. The following table summarizes the available quantitative data for this compound and other notable TNIK inhibitors for comparative analysis.
Table 1: Quantitative Data for Selected TNIK Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell-Based Potency | Reference |
| This compound | TNIK | 6 | Potent anti-tumor activity | [2] |
| NCB-0846 | TNIK | 21 | Inhibits colorectal cancer cell proliferation | [3] |
| OBD9 | TNIK (induces degradation) | - | Strong cytotoxic activity against colorectal cancer cell lines | [2] |
| KY-05009 | TNIK | - (Ki = 100 nM) | Induces apoptosis in cancer cells |
Mechanism of Action of this compound
This compound exerts its inhibitory effect on the Wnt signaling pathway by directly targeting the kinase activity of TNIK. By binding to TNIK, this compound prevents the phosphorylation of TCF4. This abrogation of TCF4 phosphorylation leads to the suppression of Wnt target gene transcription, ultimately resulting in the inhibition of cancer cell growth and proliferation.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of TNIK inhibitors like this compound.
In Vitro TNIK Kinase Assay
This assay determines the direct inhibitory effect of a compound on TNIK's enzymatic activity.
Protocol:
-
Reagent Preparation:
-
Dilute recombinant human TNIK protein, a suitable substrate (e.g., a peptide derived from TCF4), ATP, and serially diluted this compound in a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2.5 mM MnCl2, 50 μM DTT).
-
-
Reaction Setup:
-
In a 384-well plate, add 1 µl of this compound dilution or DMSO vehicle control.
-
Add 2 µl of diluted TNIK enzyme.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mixture.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection (using ADP-Glo™ Kinase Assay as an example):
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay
This assay assesses the effect of this compound on the proliferation and viability of cancer cells.
Protocol (MTS Assay):
-
Cell Seeding:
-
Seed colorectal cancer cells (e.g., HCT116, DLD1) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound or a vehicle control (DMSO) and incubate for 72 hours.
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay).
-
Incubate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Western Blot Analysis
This technique is used to measure the levels of key proteins in the Wnt signaling pathway following treatment with this compound.
Protocol:
-
Cell Lysis:
-
Treat colorectal cancer cells with this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against TNIK, β-catenin, phosphorylated TCF4, total TCF4, and downstream targets like c-Myc and Cyclin D1 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to investigate the effect of this compound on the interaction between TNIK, β-catenin, and TCF4.
References
An In-depth Technical Guide to the TNIK Inhibitor NCB-0846
A note on the topic: Initial searches for "Tnik-IN-8" did not yield a specific molecule with this identifier. The following guide focuses on NCB-0846 , a well-characterized and potent inhibitor of TRAF2- and Nck-interacting kinase (TNIK), to provide a comprehensive technical overview as requested.
Core Structure and Properties
NCB-0846 is an orally available small molecule inhibitor of TNIK. Its chemical structure is defined as cis-4-[[2-(1H-benzimidazol-6-ylamino)-8-quinazolinyl]oxy]-cyclohexanol. The key structural features and properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₂₁H₂₁N₅O₂ |
| Molecular Weight | 375.4 g/mol |
| CAS Number | 1792999-26-8 |
| Appearance | Crystalline solid |
| Solubility | DMSO: 5 mg/mL, DMF: 1 mg/mL |
| SMILES | O--INVALID-LINK--CC[C@@H]1OC2=CC=CC3=C2N=C(NC4=CC=C(N=CN5)C5=C4)N=C3 |
| InChI Key | FYWRWBSYRGSWIQ-IYBDPMFKSA-N |
Synthesis of NCB-0846
The detailed synthesis of NCB-0846 is described in the supplementary materials of Masuda et al., Nat. Commun. 7, 12586 (2016). The synthesis is a multi-step process culminating in the final compound. While the full, step-by-step protocol from the supplementary information is not publicly available, the key reaction involves the coupling of a quinazoline core with a benzimidazole moiety and a cyclohexanol group. The stereochemistry of the hydroxyl group on the cyclohexane ring is crucial for its inhibitory activity against TNIK.
Quantitative Biological Activity
NCB-0846 is a potent inhibitor of TNIK with an IC₅₀ of 21 nM.[1][2] It also exhibits inhibitory activity against other kinases at higher concentrations. The table below summarizes the key quantitative data for NCB-0846.
| Target | Assay Type | IC₅₀ (nM) | % Inhibition @ 0.1 µM | Reference |
| TNIK | Cell-free kinase assay | 21 | >80% | [1][3] |
| FLT3 | Cell-free kinase assay | - | >80% | [1] |
| JAK3 | Cell-free kinase assay | - | >80% | |
| PDGFRα | Cell-free kinase assay | - | >80% | |
| TRKA | Cell-free kinase assay | - | >80% | |
| CDK2/CycA2 | Cell-free kinase assay | - | >80% | |
| HGK | Cell-free kinase assay | - | >80% |
Experimental Protocols
TNIK Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human TNIK enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
NCB-0846 or other test compounds
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 µM DTT)
Protocol:
-
Prepare serial dilutions of NCB-0846 in the kinase assay buffer.
-
In a 96-well plate, add the TNIK enzyme, the substrate (MBP), and the test compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Wnt/β-catenin Signaling Pathway Inhibition Assay (TCF/LEF Reporter Assay)
This cell-based assay measures the transcriptional activity of TCF/LEF, which is downstream of TNIK in the Wnt signaling pathway.
Materials:
-
HEK293 or other suitable cells
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
A control plasmid with a mutated TCF/LEF binding site (e.g., FOPFlash)
-
A plasmid for expressing a constitutively active form of β-catenin or Wnt3a conditioned medium
-
Transfection reagent
-
NCB-0846 or other test compounds
-
Luciferase assay reagent
Protocol:
-
Co-transfect the cells with the TCF/LEF reporter plasmid and the control plasmid.
-
After transfection, treat the cells with Wnt3a conditioned medium or a β-catenin expressing plasmid to activate the Wnt pathway.
-
Add serial dilutions of NCB-0846 or vehicle control to the cells.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the TOPFlash luciferase activity to the FOPFlash activity to determine the specific inhibition of Wnt signaling.
-
Calculate the percent inhibition and IC₅₀ value.
Signaling Pathways and Experimental Workflows
Canonical Wnt/β-catenin Signaling Pathway
TNIK plays a crucial role in the canonical Wnt/β-catenin signaling pathway by phosphorylating the transcription factor TCF4, which is essential for the activation of Wnt target genes. NCB-0846 inhibits this pathway by binding to the ATP-binding site of TNIK and preventing the phosphorylation of TCF4.
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of NCB-0846 on TNIK.
Experimental Workflow for TNIK Inhibitor Characterization
The following diagram illustrates a typical workflow for the discovery and characterization of a TNIK inhibitor like NCB-0846.
References
Tnik-IN-8: A Technical Guide to a Novel Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tnik-IN-8, also known as Compound 35b, has emerged as a potent and orally active inhibitor of Traf2- and Nck-interacting kinase (TNIK). Discovered through a fragment growth-based approach, this small molecule demonstrates significant potential in the realm of oncology, particularly for colorectal cancer, by targeting the Wnt/β-catenin signaling pathway. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound, including its mechanism of action, quantitative biological data, and detailed experimental methodologies.
Introduction
Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that plays a pivotal role in multiple cellular processes, most notably as a key regulator of the canonical Wnt signaling pathway.[1][2] Aberrant Wnt signaling is a well-established driver in the pathogenesis of various cancers, especially colorectal cancer.[3] TNIK functions downstream in the Wnt cascade, where it interacts with and phosphorylates T-cell factor 4 (TCF4), a critical step for the transcriptional activation of Wnt target genes that promote cell proliferation and survival.[1][2] This central role makes TNIK an attractive therapeutic target for cancers dependent on Wnt signaling. This compound was developed as a selective inhibitor to disrupt this oncogenic signaling cascade.
Discovery and Development of this compound
This compound (Compound 35b) was identified from a series of 6-(1-methyl-1H-imidazole-5-yl) quinoline derivatives developed through a deep fragment growth and virtual screening strategy. This approach led to the discovery of a potent lead compound with promising pharmacological properties.
Chemical Structure
The chemical structure of this compound is a 6-(1-methyl-1H-imidazole-5-yl) quinoline derivative. The specific IUPAC name and structure can be found in the primary publication by Teng et al. (2024).
Quantitative Biological Data
The following tables summarize the key quantitative data for this compound (Compound 35b) based on preclinical studies.
In Vitro Activity
| Parameter | Value | Cell Line/Assay Condition | Reference |
| TNIK IC50 | 6 nM | Kinase activity assay | |
| HCT116 IC50 | 2.11 µM | Cell proliferation assay |
Pharmacokinetics
| Parameter | Value | Species | Route of Administration | Reference |
| Oral Bioavailability | 84.64% | Mouse | Oral (p.o.) |
In Vivo Efficacy
| Animal Model | Treatment | Outcome | Reference |
| HCT116 Xenograft | 50 mg/kg, twice daily (p.o.) | Suppressed tumor growth |
Mechanism of Action
This compound exerts its anticancer effects by directly inhibiting the kinase activity of TNIK. This inhibition disrupts the Wnt/β-catenin signaling pathway, a critical driver of colorectal cancer cell growth and proliferation.
Wnt/β-catenin Signaling Pathway
In canonical Wnt signaling, the binding of Wnt ligands to Frizzled receptors and LRP5/6 co-receptors leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with TCF/LEF transcription factors to activate the expression of target genes. TNIK is a crucial coactivator in this complex, phosphorylating TCF4 to enhance its transcriptional activity. By inhibiting TNIK, this compound is expected to prevent TCF4 phosphorylation, thereby suppressing the expression of Wnt target genes and inhibiting cancer cell growth.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of these findings. The following sections provide an overview of the key methodologies employed in the evaluation of this compound.
TNIK Kinase Assay
A biochemical assay is used to determine the in vitro potency of this compound against TNIK. A common method is a luminescence-based kinase assay that measures the amount of ADP produced, which is then correlated to kinase activity.
Protocol Outline:
-
Recombinant human TNIK enzyme is incubated with the substrate (e.g., a generic kinase substrate or a specific TCF4 peptide) and ATP in a kinase reaction buffer.
-
This compound is added at various concentrations to determine its inhibitory effect.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
A reagent is added to stop the kinase reaction and simultaneously convert the generated ADP to ATP.
-
A luciferase/luciferin system is then used to detect the newly synthesized ATP, with the luminescent signal being proportional to the kinase activity.
-
IC50 values are calculated from the dose-response curves.
HCT116 Cell Viability Assay
The cytotoxic effect of this compound on colorectal cancer cells is assessed using a cell viability assay, such as the MTT or CellTiter-Glo assay.
Protocol Outline:
-
HCT116 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of this compound or vehicle control.
-
After a specified incubation period (e.g., 72 hours), a viability reagent (e.g., MTT or CellTiter-Glo reagent) is added to each well.
-
For MTT assays, the resulting formazan crystals are solubilized, and the absorbance is measured. For CellTiter-Glo, luminescence is measured, which is proportional to the amount of ATP and thus, the number of viable cells.
-
The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined from the dose-response curve.
HCT116 Xenograft Model
To evaluate the in vivo efficacy of this compound, a xenograft mouse model using the HCT116 colorectal cancer cell line is employed.
Protocol Outline:
-
HCT116 cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumors are allowed to grow to a palpable size.
-
Mice are then randomized into treatment and control groups.
-
This compound is administered orally at a specified dose and schedule (e.g., 50 mg/kg, twice daily). The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis, such as western blotting to assess target engagement.
Conclusion and Future Directions
This compound is a promising novel TNIK inhibitor with potent in vitro and in vivo activity against colorectal cancer models. Its high oral bioavailability further enhances its potential as a therapeutic agent. Future research should focus on a comprehensive kinase selectivity profiling to fully characterize its off-target effects, detailed pharmacokinetic and pharmacodynamic studies, and investigation into its efficacy in a broader range of Wnt-dependent cancers. Further elucidation of the downstream effects of this compound on the Wnt signaling pathway will also be crucial for its clinical development. The data presented in this guide underscore the potential of this compound as a valuable tool for cancer research and a candidate for further drug development.
References
An In-depth Technical Guide to the Structure and Domains of TNIK Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase belonging to the Germinal Center Kinase (GCK) family. It has emerged as a critical regulator in a variety of cellular processes, including cytoskeletal organization, cell proliferation, and neuronal development. Notably, TNIK is a key component of the canonical Wnt/β-catenin signaling pathway, where it plays a crucial role in the transcriptional activation of Wnt target genes.[1][2] Its involvement in oncogenic signaling, particularly in colorectal cancer, has positioned TNIK as a promising therapeutic target for drug development.[3][4] This technical guide provides a comprehensive overview of the TNIK protein, with a focus on its structure, domains, and associated functions.
TNIK Protein Architecture
The full-length human TNIK protein consists of 1360 amino acids.[2] Its structure is modular, comprising three principal domains: an N-terminal kinase domain, a central intermediate domain, and a C-terminal Citron Homology (CNH) domain.
Domain Organization
| Domain | Residue Boundaries (approx.) | Key Interacting Proteins |
| N-terminal Kinase Domain | 25 - 289 | TCF4 |
| Intermediate Domain | 290 - 1017 | β-catenin, TRAF2, NCK |
| C-terminal CNH Domain | 1018 - 1360 | Rap2 |
Below is a visual representation of the domain architecture of the TNIK protein and its primary interacting partners.
The N-Terminal Kinase Domain
The N-terminal region of TNIK houses the catalytic serine/threonine kinase domain. This domain is structurally homologous to other members of the Ste20 kinase family and is responsible for the phosphotransferase activity of TNIK.
Structural Features
The crystal structure of the TNIK kinase domain has been resolved, revealing a canonical bi-lobal architecture characteristic of protein kinases. This structure consists of a smaller N-lobe and a larger C-lobe, connected by a flexible hinge region. The ATP-binding pocket is located in the cleft between these two lobes. Several structures of the TNIK kinase domain, both in its apo form and in complex with various inhibitors, have been deposited in the Protein Data Bank (PDB).
| PDB ID | Description | Resolution (Å) |
| 2X7F | TNIK kinase domain in complex with a Wee1/Chk1 inhibitor | Not specified |
| 5CWZ | Apo-form of the TNIK kinase domain | Not specified |
| 5AX9 | TNIK kinase domain in complex with a phenylaminopyridine analog | 2.40 |
| 6RA5 | Human TNIK in complex with compound 9 | 2.90 |
| 7XZQ | Crystal structure of TNIK-thiopeptide TP1 complex | 2.09 |
Functional Roles
The kinase activity of TNIK is essential for its role in Wnt signaling. TNIK directly interacts with and phosphorylates the transcription factor TCF4, a key step in the activation of Wnt target gene expression. This phosphorylation event is critical for the growth and survival of certain cancer cells, particularly those with mutations in the Wnt pathway.
The Intermediate Domain
Situated between the kinase and CNH domains, the intermediate domain is a less conserved region that serves as a crucial scaffold for protein-protein interactions.
Key Interactions
This domain mediates the interaction of TNIK with several important signaling proteins:
-
β-catenin: The intermediate domain of TNIK directly binds to β-catenin, a central component of the Wnt signaling pathway. This interaction is crucial for the recruitment of TNIK to the TCF4/β-catenin transcriptional complex at the promoters of Wnt target genes.
-
TRAF2 and NCK: As its name suggests, TNIK was initially identified through its interaction with TNF receptor-associated factor 2 (TRAF2) and the adapter protein Nck. These interactions, mediated by the intermediate domain, link TNIK to other signaling cascades, including the JNK pathway.
The C-Terminal Citron Homology (CNH) Domain
The C-terminal region of TNIK contains a conserved Citron Homology (CNH) domain, also known as the Germinal Center Kinase Homology (GCKH) region.
Functional Significance
The CNH domain is primarily involved in regulating the actin cytoskeleton. It mediates the interaction of TNIK with the small GTPase Rap2. This interaction is thought to be a key mechanism by which TNIK influences cell spreading and morphology. The CNH domain has also been implicated in the activation of the c-Jun N-terminal kinase (JNK) pathway.
TNIK in Signaling Pathways
TNIK is a convergence point for multiple signaling pathways, with its most well-characterized role being in the canonical Wnt signaling cascade.
Wnt Signaling Pathway
In the canonical Wnt pathway, the stabilization of β-catenin leads to its translocation to the nucleus, where it forms a complex with TCF/LEF transcription factors to drive the expression of target genes. TNIK is an essential coactivator in this process. Upon Wnt stimulation, TNIK is recruited to the promoters of Wnt target genes in a β-catenin-dependent manner. There, it phosphorylates TCF4, leading to the transcriptional activation of genes that promote cell proliferation and maintain a stem-cell-like state.
The following diagram illustrates the central role of TNIK in the Wnt signaling pathway.
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Assay)
This protocol is adapted from commercially available kits and is suitable for measuring TNIK kinase activity and for inhibitor screening.
Materials:
-
Recombinant active TNIK protein
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2.5 mM MnCl₂, 50 µM DTT)
-
Substrate (e.g., Myelin Basic Protein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in Kinase Buffer with a constant final concentration of DMSO (e.g., 1%).
-
In a 384-well plate, add 1 µl of the inhibitor solution or vehicle (DMSO).
-
Add 2 µl of diluted TNIK enzyme to each well. The optimal enzyme concentration should be determined empirically by titration.
-
Add 2 µl of a substrate/ATP mix. The final ATP concentration is typically at or near the Km for ATP.
-
Incubate the reaction at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
The following diagram outlines the workflow for a typical TNIK inhibitor screening assay.
Co-Immunoprecipitation of TNIK and TCF4
This protocol is a general guideline for demonstrating the interaction between TNIK and TCF4 in cultured cells.
Materials:
-
Cell line expressing endogenous or tagged TNIK and TCF4 (e.g., HEK293T, HCT116)
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, supplemented with protease and phosphatase inhibitors)
-
Antibody against TNIK or TCF4 for immunoprecipitation
-
Control IgG from the same species as the IP antibody
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., Cell Lysis Buffer)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Antibodies against TNIK and TCF4 for Western blotting
Procedure:
-
Culture cells to ~80-90% confluency.
-
Lyse the cells in ice-cold Cell Lysis Buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for 1-2 hours at 4°C.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against TNIK and TCF4.
siRNA-mediated Knockdown of TNIK
This protocol provides a general framework for reducing the expression of TNIK in cell lines like HCT116 using siRNA.
Materials:
-
HCT116 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
siRNA targeting TNIK and a non-targeting control siRNA
-
Lipofectamine™ RNAiMAX transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
Procedure:
-
One day before transfection, seed HCT116 cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
For each well to be transfected, prepare two tubes:
-
Tube A: Dilute 30-50 pmol of siRNA in 250 µl of Opti-MEM.
-
Tube B: Dilute 5-10 µl of Lipofectamine™ RNAiMAX in 250 µl of Opti-MEM.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 5 minutes.
-
Add the 500 µl of siRNA-lipid complex to the cells in the 6-well plate.
-
Incubate the cells for 24-72 hours at 37°C.
-
Harvest the cells and analyze TNIK knockdown by Western blotting or qRT-PCR.
Conclusion
TNIK is a multifaceted serine/threonine kinase with distinct structural domains that dictate its diverse functions in cellular signaling. Its integral role as a coactivator in the Wnt/β-catenin pathway underscores its importance in both normal physiology and disease, particularly in cancer. The detailed understanding of its domain architecture, protein-protein interactions, and enzymatic activity provides a solid foundation for the rational design of targeted therapeutics. The experimental protocols outlined in this guide offer a starting point for researchers to further investigate the intricate biology of TNIK and to explore its potential as a therapeutic target.
References
The Crucial Interplay of TNIK with TCF4 and β-catenin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the molecular interactions between TRAF2 and NCK-interacting kinase (TNIK), T-cell factor 4 (TCF4), and β-catenin. This document is intended for researchers, scientists, and drug development professionals investigating the Wnt signaling pathway and its implications in oncology and other diseases.
Executive Summary
The canonical Wnt signaling pathway is a critical regulator of cell fate, proliferation, and differentiation. Its dysregulation is a hallmark of numerous cancers, particularly colorectal cancer.[1] A key event in this pathway is the formation of a nuclear complex between β-catenin and TCF/LEF transcription factors, leading to the activation of Wnt target genes.[2] Recent research has identified TNIK as an essential co-activator in this process, directly interacting with both β-catenin and TCF4 and phosphorylating TCF4 to enhance transcriptional activation.[2][3] This guide synthesizes the current understanding of this tripartite interaction, presenting qualitative and quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
The TNIK-TCF4-β-catenin Signaling Axis
TNIK is a serine/threonine kinase that has been shown to be a critical component of the Wnt signaling pathway's transcriptional machinery.[3] In the nucleus of cells with active Wnt signaling, TNIK forms a complex with β-catenin and TCF4. This interaction is crucial for the full transcriptional activation of Wnt target genes. TNIK directly phosphorylates TCF4 at the conserved serine 154 residue, a post-translational modification essential for augmenting the transcriptional activity of the β-catenin/TCF4 complex. The kinase activity of TNIK is indispensable for this function; kinase-dead mutants of TNIK fail to activate TCF/LEF-driven transcription.
The recruitment of TNIK to the promoters of Wnt target genes is dependent on β-catenin. In the absence of Wnt signaling, TNIK does not associate with TCF4. Upon Wnt-induced stabilization and nuclear translocation of β-catenin, TNIK is recruited to the β-catenin/TCF4 complex, leading to the phosphorylation of TCF4 and subsequent gene activation.
Quantitative and Qualitative Data
While direct binding affinities and enzymatic kinetics for the TNIK interactions are not extensively reported in the literature, a combination of qualitative and semi-quantitative data underscores the significance of this complex.
Binding Interactions
The interaction between β-catenin and TCF4 is a well-characterized, high-affinity event. In contrast, the interactions involving TNIK are primarily described through co-immunoprecipitation and in vitro binding assays.
| Interacting Proteins | Method | Binding Affinity (Kd) | Reference |
| TCF4 - β-catenin | Isothermal Titration Calorimetry (ITC) | 16 nM | |
| TCF4 - β-catenin | Fluorescence Quenching, SPR, ITC | ~3.3 nM (Kb = 3(±1) x 10⁸ M⁻¹) | |
| TNIK - TCF4 | Co-immunoprecipitation, In vitro binding | Direct interaction confirmed | |
| TNIK - β-catenin | Co-immunoprecipitation, In vitro binding | Direct interaction confirmed | |
| TNIK - TCF4 - β-catenin | Co-immunoprecipitation | Ternary complex formation confirmed |
Table 1: Summary of Binding Interactions.
Functional Effects of TNIK on Wnt/TCF4 Signaling
The functional consequence of the TNIK-TCF4-β-catenin interaction is the potentiation of Wnt-driven transcription. This has been demonstrated through various cellular assays.
| Experimental System | Modulation of TNIK | Observed Effect | Reference |
| Colorectal Cancer Cells (Ls174T) | siRNA-mediated depletion | Suppression of TOPFlash reporter activity | |
| HEK293T Cells | siRNA-mediated depletion | Abrogation of Wnt3A-induced target gene expression | |
| Colorectal Cancer Cells | Expression of TNIK kinase mutants | Abrogation of TCF/LEF-driven transcription | |
| Colorectal Cancer Cells | Small molecule inhibitor (NCB-0846) | Suppression of Wnt-driven tumorigenesis | |
| Multiple Myeloma Cells | Small molecule inhibitor (KY-05009) | Inhibition of IL-6-induced TCF4-mediated transcription |
Table 2: Functional Consequences of TNIK Modulation.
Experimental Protocols
The following sections detail the methodologies for key experiments used to elucidate the TNIK-TCF4-β-catenin interaction.
Co-immunoprecipitation
This technique is used to demonstrate the in vivo or in situ interaction between TNIK, TCF4, and β-catenin within a cellular context.
Protocol:
-
Cell Lysis: Lyse cells (e.g., HEK293T stimulated with Wnt3A, or colorectal cancer cell lines like DLD1 and HCT-116) in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one of the proteins of interest (e.g., anti-TNIK, anti-TCF4, or anti-β-catenin) or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Resolve the eluted proteins by SDS-PAGE and perform western blotting using antibodies against the other proteins of interest to detect co-precipitated partners.
In Vitro Kinase Assay
This assay directly demonstrates the phosphorylation of TCF4 by TNIK.
Protocol:
-
Protein Purification: Purify recombinant GST-tagged TCF4 and GST-tagged β-catenin. Immunoprecipitate Flag-tagged wild-type and kinase-dead TNIK from transfected cells.
-
Kinase Reaction: In a kinase buffer, incubate the immunoprecipitated TNIK with the purified GST-TCF4 or GST-β-catenin substrate in the presence of [γ-³²P]ATP.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
SDS-PAGE and Autoradiography: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to an X-ray film to visualize the radiolabeled, phosphorylated proteins.
Luciferase Reporter Assay
This cell-based assay measures the effect of TNIK on TCF/LEF-dependent transcriptional activity.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization). A FOPFlash plasmid with mutated TCF binding sites is used as a negative control.
-
Experimental Treatment: Treat the transfected cells with Wnt3A-conditioned media to activate the Wnt pathway. In parallel, transfect cells with siRNA targeting TNIK or express TNIK mutants to assess their impact on reporter activity.
-
Cell Lysis: After a defined incubation period (e.g., 24-48 hours), lyse the cells using a luciferase lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized reporter activity across different experimental conditions.
Implications for Drug Development
The essential role of TNIK's kinase activity in activating Wnt signaling makes it an attractive therapeutic target for cancers driven by aberrant Wnt pathway activation. Small molecule inhibitors of TNIK, such as NCB-0846, have shown promise in preclinical models by suppressing Wnt-driven tumorigenesis. Targeting TNIK offers a strategy to inhibit the Wnt pathway at its most downstream point, potentially overcoming resistance mechanisms that may arise from mutations in upstream components like APC or β-catenin.
Conclusion
The interaction between TNIK, TCF4, and β-catenin represents a critical regulatory node in the canonical Wnt signaling pathway. TNIK's role as a kinase that directly phosphorylates and activates the transcriptional function of TCF4 highlights its importance in both normal physiology and disease. The methodologies and data presented in this guide provide a comprehensive resource for researchers aiming to further unravel the complexities of this interaction and to develop novel therapeutic strategies targeting the Wnt pathway. Further research is warranted to elucidate the precise biophysical and kinetic parameters of these interactions to facilitate the structure-based design of more potent and specific TNIK inhibitors.
References
Downstream Targets of TNIK Kinase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase belonging to the germinal center kinase (GCK) family. It has emerged as a critical signaling node in a multitude of cellular processes, including embryonic development, cell proliferation, cytoskeletal organization, and neuronal function. Dysregulation of TNIK activity is implicated in various pathologies, most notably in cancer, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the known downstream targets of TNIK's kinase activity, the signaling pathways it modulates, and detailed experimental protocols for their investigation.
Core Downstream Signaling Pathways and Substrates
TNIK exerts its influence through the direct phosphorylation of a range of substrate proteins, thereby initiating downstream signaling cascades. The two most well-characterized areas of TNIK function are its roles in Wnt signaling and the regulation of the actin cytoskeleton.
Wnt/β-catenin Signaling Pathway
TNIK is a key positive regulator of the canonical Wnt/β-catenin signaling pathway, a critical pathway in development and disease, particularly in colorectal cancer.[1][2] TNIK functions as a coactivator of the β-catenin/T-cell factor 4 (TCF4) transcriptional complex.[1][3]
-
Direct Substrate: TCF4
-
Phosphorylation Site: TNIK directly phosphorylates the transcription factor TCF4 (also known as TCF7L2) at the conserved serine 154 residue.[4]
-
Functional Consequence: This phosphorylation event is essential for the full activation of the β-catenin/TCF4 transcriptional complex, leading to the expression of Wnt target genes such as AXIN2, c-MYC, and Cyclin D1. Inhibition or knockdown of TNIK abrogates TCF/LEF-driven transcription.
-
Signaling Pathway: TNIK in Canonical Wnt Signaling
Cytoskeletal Dynamics and Cell Migration
TNIK plays a pivotal role in regulating the actin cytoskeleton, which is crucial for cell shape, adhesion, and migration.
-
Direct Substrates: Catenin Family Members
-
A phosphoproteomic study identified members of the delta-catenin family, including p120-catenin, δ-catenin, and ARVCF (Armadillo Repeat Gene Deleted In Velo-Cardio-Facial Syndrome), as endogenous neuronal substrates of TNIK.
-
Functional Consequence: While the specific phosphorylation sites and the full functional consequences are still under investigation, the phosphorylation of these catenins, which are key components of cell-cell adhesion junctions, suggests a role for TNIK in modulating cell adhesion and migration.
-
-
Downstream Pathway: RHOA/ROCK/LIMK1
-
TNIK acts upstream of the RHOA/ROCK/LIMK1 signaling pathway. This pathway is a central regulator of actin filament dynamics and contractility.
-
Functional Consequence: TNIK-mediated activation of this pathway leads to increased focal adhesion turnover, F-actin stress fiber formation, and consequently, enhanced cell migration and invasion. Knockdown of TNIK inhibits these processes.
-
Signaling Pathway: TNIK in Cytoskeletal Regulation
Other Identified Substrates
-
SMAD1: TNIK has been shown to phosphorylate SMAD1, a key component of the TGF-β and BMP signaling pathways. The functional consequence of this phosphorylation is still being elucidated but suggests a potential crosstalk between Wnt and TGF-β/BMP signaling mediated by TNIK.
-
Gelsolin: An early study identified Gelsolin, an actin-binding protein that regulates actin filament length, as an in vitro substrate of TNIK. This further supports TNIK's role in cytoskeletal regulation.
Quantitative Data on TNIK-Substrate Interactions
Quantitative data on TNIK's kinase activity and its downstream effects are crucial for understanding its biological function and for the development of targeted inhibitors.
| Substrate | Phosphorylation Site(s) | Quantitative Effect | Cell/System | Reference |
| TCF4 | Ser154 | Phosphorylation is essential for TCF/LEF transcriptional activity. Knockdown of TNIK leads to a significant decrease in Wnt target gene expression (e.g., AXIN2, c-MYC). | Colorectal cancer cells, mouse intestinal crypts | |
| p120-catenin | Not specified in detail | TNIK knockdown or inhibition with a small molecule inhibitor reduces endogenous p120-catenin phosphorylation. | Neurons | |
| δ-catenin | Not specified | Identified as an endogenous substrate in a phosphoproteomic screen. | Neurons | |
| ARVCF | Not specified | Identified as an endogenous substrate in a phosphoproteomic screen. | Neurons | |
| SMAD1 | Not specified in detail | Identified as a substrate in an in vitro kinase assay. | In vitro |
Further quantitative studies are required to determine the kinetic parameters (Km, kcat) of TNIK for these substrates and to precisely quantify the stoichiometric changes in phosphorylation in response to TNIK activity.
Detailed Experimental Protocols
In Vitro Kinase Assay for TNIK Activity
This protocol is for determining the kinase activity of TNIK on a given substrate, such as TCF4.
Workflow: In Vitro Kinase Assay
Materials:
-
Recombinant active TNIK
-
Substrate protein (e.g., purified GST-TCF4)
-
Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
DTT (1 mM, add fresh)
-
ATP solution (100 µM)
-
[γ-³²P]ATP
-
SDS-PAGE sample buffer
-
SDS-PAGE gels
-
Phosphorimager screen and scanner
Procedure:
-
Prepare the kinase reaction mix in a microcentrifuge tube on ice. For a 25 µL reaction, add:
-
5 µL of 4x Kinase Assay Buffer
-
1 µL of 10 mM DTT
-
Recombinant TNIK (e.g., 50-100 ng)
-
Substrate protein (e.g., 1-2 µg of GST-TCF4)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Initiate the reaction by adding 5 µL of ATP mix (100 µM cold ATP supplemented with 10 µCi [γ-³²P]ATP).
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by adding 25 µL of 2x SDS-PAGE sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen overnight.
-
Scan the screen and quantify the radioactive signal in the band corresponding to the substrate protein.
Co-Immunoprecipitation (Co-IP) to Validate TNIK-Substrate Interaction
This protocol is to determine if TNIK physically interacts with a putative substrate (e.g., β-catenin) in a cellular context.
Materials:
-
Cell lysate from cells expressing the proteins of interest
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Antibody against the "bait" protein (e.g., anti-TNIK)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash Buffer (same as Lysis Buffer but with lower detergent, e.g., 0.1% NP-40)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Western blot reagents
Procedure:
-
Lyse cells in Co-IP Lysis Buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Incubate the pre-cleared lysate with the primary antibody (anti-TNIK) or control IgG overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads 3-5 times with cold Wash Buffer.
-
Elute the protein complexes by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the eluates by Western blot using an antibody against the "prey" protein (e.g., anti-β-catenin).
Mass Spectrometry-Based Identification of TNIK Substrates
This is a general workflow for identifying novel TNIK substrates from cell lysates.
Workflow: Mass Spectrometry for Substrate Discovery
Procedure Overview:
-
Sample Preparation: Grow cells under conditions where TNIK activity is modulated (e.g., treatment with a specific TNIK inhibitor vs. vehicle control).
-
Lysis and Protein Digestion: Lyse the cells and digest the proteome into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex peptide mixture using techniques such as Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to sequence the peptides and identify the location of the phosphate group.
-
Data Analysis: Use specialized software to identify the phosphopeptides and quantify their abundance in the different experimental conditions. Peptides that show a significant decrease in phosphorylation upon TNIK inhibition are considered potential direct substrates.
RHOA Activation Assay (GTPase Pull-down Assay)
This assay measures the amount of active, GTP-bound RHOA, which is expected to increase with TNIK activity.
Materials:
-
Cell lysates
-
Rhotekin-RBD (Rho-binding domain) beads
-
Wash Buffer
-
GTPγS and GDP for positive and negative controls
-
Anti-RHOA antibody
-
Western blot reagents
Procedure:
-
Prepare cell lysates from cells with modulated TNIK activity.
-
Incubate a portion of the lysate with GTPγS (non-hydrolyzable GTP analog, positive control) and another with GDP (negative control).
-
Incubate the lysates with Rhotekin-RBD beads for 1 hour at 4°C to pull down active (GTP-bound) RHOA.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins with SDS-PAGE sample buffer.
-
Detect the amount of pulled-down RHOA by Western blot using an anti-RHOA antibody. An increase in the signal corresponds to increased RHOA activation.
Conclusion
TNIK is a multifaceted kinase with a growing list of downstream targets that implicate it in fundamental cellular processes. Its role as a key activator of Wnt signaling and a regulator of cytoskeletal dynamics places it at the center of pathways that are frequently dysregulated in cancer and other diseases. The information and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate the function of TNIK and to develop novel therapeutic strategies targeting this important kinase. Further research, particularly quantitative phosphoproteomic studies and detailed kinetic analyses, will undoubtedly uncover additional substrates and provide a more complete picture of the TNIK signaling network.
References
- 1. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enormous influence of TNIK knockdown on intracellular signals and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The kinase TNIK is an essential activator of Wnt target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Insight into TNIK Inhibition [mdpi.com]
Tnik-IN-8: An In-Depth Profile of a Highly Selective Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of Tnik-IN-8, a potent inhibitor of TRAF2 and NCK-interacting kinase (TNIK). While the discovery of this compound highlighted its "excellent kinase selectivity," specific quantitative data from broad kinase panel screening has not been made publicly available.[1] To provide a detailed understanding of what a strong selectivity profile for a TNIK inhibitor entails, this document presents representative data from a comparable potent and highly selective TNIK inhibitor, compound 21k. This guide will delve into the quantitative analysis of its kinase selectivity, the experimental protocols for such assessments, and the critical signaling pathways involved.
Introduction to TNIK and its Inhibition
TRAF2 and NCK-interacting kinase (TNIK) is a serine/threonine kinase that is a crucial component of the Wnt/β-catenin signaling pathway. Its involvement in phosphorylating T-cell factor 4 (TCF4) makes it a key activator of Wnt target gene transcription. Dysregulation of the Wnt pathway is a hallmark of numerous cancers, particularly colorectal cancer, making TNIK an attractive therapeutic target. This compound (also referred to as compound 35b) has been identified as a highly potent TNIK inhibitor with an IC50 value of 6 nM.[1] The development of selective TNIK inhibitors is paramount to minimize off-target effects and enhance therapeutic efficacy.
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for adverse effects. Kinome scanning, where the inhibitor is tested against a large panel of kinases, is the standard method for determining selectivity.
While the specific kinome scan data for this compound is not available, the data for compound 21k, another potent TNIK inhibitor, demonstrates an exemplary selectivity profile. Compound 21k was profiled against a panel of 406 kinases and showed remarkable selectivity for TNIK.
Table 1: Representative Kinase Selectivity Profile of a Potent TNIK Inhibitor (Compound 21k)
| Kinase Target | IC50 (nM) | Assay Type |
| TNIK | 26 | Biochemical |
| MINK1 | >10,000 | Biochemical |
| MAP4K4 | >10,000 | Biochemical |
| FLT3 | >10,000 | Biochemical |
| PDGFRα | >10,000 | Biochemical |
| CDK2/CycA2 | >10,000 | Biochemical |
| ... (400 other kinases) | >10,000 | Biochemical |
This table is a representation based on the reported high selectivity of compound 21k. The IC50 values for off-target kinases are illustrative of a highly selective compound.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile involves robust and standardized biochemical assays. The following is a generalized protocol representative of those used in large-scale kinase screening.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human TNIK enzyme
-
Myelin basic protein (MBP) as a generic substrate
-
ATP
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in Kinase Assay Buffer.
-
Kinase Reaction:
-
In a 384-well plate, add the diluted this compound.
-
Add the TNIK enzyme and substrate (MBP) solution.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
The IC50 values are calculated by fitting the data to a four-parameter logistic curve.
-
Kinome Scan Profiling
For broad selectivity profiling, the inhibitor is typically tested at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (e.g., KINOMEscan™). The results are often reported as the percentage of inhibition relative to a control. Follow-up dose-response curves are then generated for any significantly inhibited off-target kinases to determine their IC50 values.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the impact of a selective TNIK inhibitor.
Caption: TNIK's role in the canonical Wnt signaling pathway and the point of intervention for this compound.
Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.
Conclusion
This compound is a potent inhibitor of TNIK, a key regulator of the Wnt signaling pathway. While its high selectivity is a noted feature, the public availability of a comprehensive kinome scan is pending. The representative data from a comparable inhibitor, compound 21k, underscores the feasibility of developing TNIK inhibitors with an exceptional selectivity profile, a critical attribute for advancing such compounds into further preclinical and clinical development. The methodologies outlined in this guide provide a framework for the rigorous evaluation of kinase inhibitor selectivity, which is essential for the development of safe and effective targeted therapies.
References
The Foundational Role of TNIK in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase belonging to the germinal center kinase (GCK) family.[1] Since its discovery as an interacting partner of TRAF2 and NCK, TNIK has emerged as a critical regulator in a multitude of cellular processes.[1] Its involvement extends from cytoskeletal organization and neuronal development to being a pivotal activator of the Wnt signaling pathway, which is frequently dysregulated in various cancers.[1][2][3] This technical guide provides an in-depth overview of the foundational research on TNIK signaling pathways, focusing on its core interactions, the experimental methodologies used to elucidate these pathways, and its significance as a therapeutic target.
Core Signaling Pathways Involving TNIK
TNIK is a central node in several key signaling cascades, most notably the Wnt/β-catenin pathway and the JNK pathway.
TNIK in the Canonical Wnt/β-catenin Signaling Pathway
The canonical Wnt signaling pathway is crucial for embryonic development, stem cell maintenance, and tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. TNIK functions as an essential activator of Wnt target gene transcription.
In the nucleus, TNIK forms a complex with T-cell factor 4 (TCF4) and β-catenin. TNIK directly phosphorylates TCF4, a necessary step for the full transcriptional activation of Wnt target genes such as c-Myc and Axin2. This kinase activity is indispensable for the proliferation of colorectal cancer cells that are dependent on Wnt signaling. The interaction between TNIK, TCF4, and β-catenin is dependent on active Wnt signaling, which leads to the nuclear accumulation of β-catenin.
Other Signaling Roles
Beyond the Wnt pathway, TNIK is implicated in other critical cellular functions:
-
JNK Pathway Activation: TNIK can activate the c-Jun N-terminal kinase (JNK) pathway, which is involved in cellular responses to stress, apoptosis, and inflammation.
-
Cytoskeletal Regulation: TNIK interacts with the actin cytoskeleton and is involved in regulating cell spreading and morphology. It can phosphorylate Gelsolin, a protein involved in F-actin depolymerization.
-
Neuronal Function: In the nervous system, TNIK plays a role in dendrite development and synaptic transmission.
Quantitative Data on TNIK Interactions
While direct, high-affinity binding constants for TNIK with its partners are not extensively documented in publicly available literature, the following tables summarize the key interactions and the effects of TNIK modulation based on published research.
Table 1: Key Protein-Protein Interactions of TNIK
| Interacting Protein | Cellular Location | Functional Consequence of Interaction | Experimental Evidence |
| TCF4 | Nucleus | Phosphorylation of TCF4, leading to activation of Wnt target gene transcription. | Co-immunoprecipitation, In vitro binding assays |
| β-catenin | Nucleus, Cytoplasm | Forms a transcriptional activation complex with TCF4 and β-catenin. | Co-immunoprecipitation, In vitro binding assays |
| TRAF2 | Cytoplasm | Implicated in JNK pathway activation. | Yeast-two-hybrid |
| NCK | Cytoplasm | Involved in cytoskeletal regulation. | Yeast-two-hybrid |
| Rap2 | Cytoplasm | Regulates actin cytoskeleton. | Yeast-two-hybrid |
| Gelsolin | Cytoplasm | Phosphorylation of Gelsolin, inducing cytoskeletal changes. | In vitro kinase assay |
Table 2: Effects of TNIK Modulation on Downstream Signaling
| Modulation | Model System | Effect on Wnt Signaling | Effect on Cell Phenotype | Reference |
| siRNA Knockdown | Colorectal Cancer Cells | Decreased TCF/LEF reporter activity. | Inhibition of cell proliferation. | |
| Expression of Kinase-Dead Mutant (K54R) | Colorectal Cancer Cells | Abrogation of TCF/LEF-driven transcription. | Inhibition of anchorage-independent growth. | |
| Pharmacological Inhibition (e.g., NCB-0846) | Colorectal Cancer Cells | Inhibition of Wnt/β-catenin signaling. | Suppression of tumor growth in xenograft models. |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to study TNIK signaling pathways.
Co-Immunoprecipitation (Co-IP) to Detect TNIK-TCF4/β-catenin Interaction
This protocol is adapted from studies demonstrating the interaction between TNIK and components of the Wnt signaling pathway.
Objective: To determine if TNIK physically associates with TCF4 and/or β-catenin in vivo.
Materials:
-
Cell lines (e.g., HEK293T, Ls174T colorectal cancer cells)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: anti-TNIK, anti-TCF4, anti-β-catenin, and control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Pre-clearing: Incubate the cell lysate with control IgG and Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-TNIK) or control IgG overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the suspected interacting partners (e.g., anti-TCF4 and anti-β-catenin).
References
Methodological & Application
Tnik-IN-8: A Potent Inhibitor for In Vitro Kinase Assays
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for an in vitro kinase assay using Tnik-IN-8, a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK). TNIK is a serine-threonine kinase implicated in various signaling pathways, including Wnt and JNK signaling, and is a therapeutic target in oncology and fibrosis.[1][2][3][4] This guide offers a comprehensive methodology for researchers to assess the inhibitory activity of compounds like this compound against TNIK, presenting data in a structured format and visualizing experimental workflows and signaling pathways.
Introduction
Traf2- and Nck-interacting kinase (TNIK) is a member of the germinal center kinase (GCK) family that plays a crucial role in cellular processes such as cytoskeletal regulation, cell proliferation, and apoptosis.[1] Its involvement in the Wnt signaling pathway through interaction with TCF4 and β-catenin has made it a significant target in cancer research, particularly colorectal cancer. Furthermore, recent studies have identified TNIK as a promising target for anti-fibrotic drug development.
This compound is a potent and orally active inhibitor of TNIK with a reported IC50 value of 6 nM. In vitro kinase assays are essential for characterizing the potency and selectivity of such inhibitors. This document outlines a common and robust method for determining the inhibitory activity of this compound using a luminescence-based kinase assay format.
Data Presentation
The inhibitory activity of various compounds against TNIK has been quantified and is summarized below for comparative purposes.
| Compound | IC50 / Ki | Assay Notes |
| This compound | IC50: 6 nM | Potent, orally active TNIK inhibitor. |
| INS018_55 | IC50: 7.8 nM | Investigated for idiopathic pulmonary fibrosis. |
| Dovitinib | Ki: 13 nM | ATP competing kinase inhibitor with activity against TNIK. |
| KY-05009 | Ki: 100 nM | High affinity for the ATP binding site of TNIK. |
| NCB-0846 | Not specified | Has anti-Wnt signaling and anti-tumorigenesis activities. |
Experimental Protocols
A widely used method for in vitro kinase assays is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The luminescent signal generated is directly proportional to kinase activity.
Materials and Reagents
-
Recombinant human TNIK enzyme
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT)
-
ADP-Glo™ Kinase Assay Kit (including ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well plates
-
Luminometer
-
Standard laboratory equipment (pipettes, incubators, etc.)
Experimental Procedure
This protocol is adapted from commercially available TNIK kinase assay kits.
1. Reagent Preparation:
-
1x Kinase Assay Buffer: Prepare the assay buffer as per the formulation above. Keep on ice.
-
ATP Solution: Thaw ATP stock solution and dilute to the desired concentration in 1x Kinase Assay Buffer. The final ATP concentration in the reaction is typically close to the Km value for the kinase.
-
TNIK Enzyme Solution: Thaw the recombinant TNIK enzyme on ice. Dilute the enzyme to the desired concentration in 1x Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically by titration to achieve a linear reaction rate.
-
Substrate Solution: Dilute the kinase substrate (e.g., MBP) to the desired concentration in 1x Kinase Assay Buffer.
-
This compound (Test Inhibitor) Preparation:
-
For DMSO-soluble inhibitors like this compound, prepare a concentrated stock solution in 100% DMSO.
-
Create a series of 10-fold higher concentration working solutions by serially diluting the stock in 1x Kinase Assay Buffer containing a constant percentage of DMSO (e.g., 10%). This ensures the final DMSO concentration in all wells remains constant and low (typically ≤1%).
-
2. Assay Protocol (96-well format):
-
Master Mix Preparation: Prepare a master mix containing the 1x Kinase Assay Buffer, ATP, and the substrate (MBP).
-
Plate Layout:
-
Test Inhibitor Wells: Add 2.5 µL of the serially diluted this compound solutions.
-
Positive Control (No Inhibitor) Wells: Add 2.5 µL of the diluent solution (e.g., 1x Kinase Assay Buffer with 10% DMSO).
-
Blank (No Enzyme) Wells: Add 2.5 µL of the diluent solution.
-
-
Add Master Mix: Add 12.5 µL of the Master Mix to all wells.
-
Initiate Kinase Reaction:
-
To the "Test Inhibitor" and "Positive Control" wells, add 10 µL of the diluted TNIK enzyme solution.
-
To the "Blank" wells, add 10 µL of 1x Kinase Assay Buffer.
-
The total reaction volume is 25 µL.
-
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
3. Signal Detection (using ADP-Glo™):
-
Stop Reaction and Detect ADP: Add 25 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any unconsumed ATP.
-
Incubate: Incubate the plate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used by a luciferase to produce light.
-
Incubate: Incubate the plate at room temperature for 30 minutes.
-
Read Luminescence: Measure the luminescence using a plate-reading luminometer.
4. Data Analysis:
-
Subtract the average "Blank" reading from all other readings.
-
Calculate the percent inhibition for each this compound concentration relative to the "Positive Control" (0% inhibition).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Experimental Workflow
Caption: Workflow for the this compound in vitro kinase assay.
TNIK Signaling Pathway
Caption: Simplified TNIK signaling pathway interactions.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Traf2- and Nck-interacting kinase (TNIK) is involved in the anti-cancer mechanism of dovitinib in human multiple myeloma IM-9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Bis-imidazolecarboxamide Derivatives as Novel, Potent, and Selective TNIK Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
Application Notes and Protocols for Tnik-IN-8 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Tnik-IN-8, a potent and selective inhibitor of TRAF2- and NCK-interacting kinase (TNIK), in various cell culture applications. The provided protocols and concentration guidelines are designed to assist researchers in optimizing their experimental conditions for studying the effects of TNIK inhibition on cellular processes.
Introduction
This compound is a small molecule inhibitor of TNIK, a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway.[1] Aberrant Wnt signaling is a hallmark of numerous cancers, particularly colorectal cancer, making TNIK an attractive therapeutic target.[1][2] this compound exerts its effects by binding to the ATP-binding site of TNIK, thereby inhibiting its kinase activity and downstream signaling.[3] These notes offer detailed protocols for determining the optimal concentration of this compound and for conducting key cell-based assays.
Data Presentation
The following table summarizes the available quantitative data for this compound and other relevant TNIK inhibitors. This information can be used as a starting point for designing experiments with this compound.
| Compound | Assay Type | Cell Line(s) | IC50 / Effective Concentration | Reference(s) |
| This compound (35b) | Biochemical Assay | N/A | 6 nM | [4] |
| This compound (35b) | Cell Viability | HCT116 | 2.11 µM | |
| NCB-0846 | Cell Viability | HCT116 | 21 nM - 360 nM | |
| NCB-0846 | Cell Viability | MC38, CT26 | 380 nM, 600 nM | |
| NCB-0846 | Western Blot | HCT116, DLD-1 | 1 µM | |
| NCB-0846 | Cancer Stemness | HCT116 | 1-3 µM | |
| NCB-0846 | Radiosensitization | LSCC lines | 300 nM |
Signaling Pathway
This compound inhibits TNIK, a key downstream component of the canonical Wnt signaling pathway. The following diagram illustrates this pathway and the point of inhibition by this compound.
Experimental Protocols
The following protocols provide a framework for utilizing this compound in various cell culture experiments. It is recommended to perform a dose-response curve for your specific cell line to determine the optimal concentration.
General Workflow for Determining Optimal Concentration
This workflow outlines the initial steps to identify the effective concentration range of this compound for your cell line of interest.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of a specific cell line.
Materials:
-
This compound
-
Cell line of interest (e.g., HCT116, DLD-1, SW480)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium. A suggested starting range, based on the HCT116 IC50, is from 100 µM down to 0.01 µM. Include a vehicle control (DMSO) at the highest concentration used for the dilutions.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Viability Assessment (CCK-8):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Western Blot Analysis
Objective: To assess the effect of this compound on the expression and phosphorylation of proteins in the Wnt signaling pathway.
Recommended Concentration Range: 1x to 5x the determined IC50 (e.g., 2 µM to 10 µM for HCT116 cells).
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-TNIK, anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for 24-48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To determine if this compound induces apoptosis in cancer cells.
Recommended Concentration Range: 2x to 10x the determined IC50 (e.g., 4 µM to 20 µM for HCT116 cells). A higher concentration range is often required to induce apoptosis compared to inhibiting proliferation.
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for 24-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis
Objective: To investigate the effect of this compound on cell cycle progression.
Recommended Concentration Range: 1x to 5x the determined IC50 (e.g., 2 µM to 10 µM for HCT116 cells).
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and synchronize them if necessary. Treat the cells with the desired concentrations of this compound or vehicle control for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
These application notes and protocols provide a comprehensive resource for researchers working with this compound. By carefully determining the optimal concentration for your specific cell line and application, you can effectively investigate the role of TNIK in cellular signaling and its potential as a therapeutic target. It is always recommended to consult the primary literature for the most up-to-date information and to optimize these protocols for your specific experimental needs.
References
- 1. article.imrpress.com [article.imrpress.com]
- 2. Determination of the IC50 values (i.e., the concentration of drug required to give half-maximal inhibition), cell cycle and apoptosis analysis [bio-protocol.org]
- 3. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TNIK Inhibition in Lung Squamous Cell Carcinoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Note: The following application notes and protocols are based on preclinical research involving the potent and well-characterized TNIK (TRAF2- and Nck-interacting kinase) inhibitor, NCB-0846 . While the user specified an interest in Tnik-IN-8, a compound identified as a potent TNIK inhibitor with an IC50 of 6 nM, there is currently a lack of published literature on its specific application in lung squamous cell carcinoma (LUSC) cell lines.[1] Therefore, NCB-0846 is used here as a representative TNIK inhibitor to provide detailed experimental context.
Introduction
Traf2- and Nck-interacting kinase (TNIK) has emerged as a significant therapeutic target in lung squamous cell carcinoma (LUSC).[2][3][4] A notable genomic alteration in LUSC is the amplification of the 3q chromosome, which includes the TNIK gene. This amplification is observed in approximately 35-44% of LUSC cases, with copy-number gains in an additional 46-54% of cases.[1] Elevated TNIK expression is crucial for the viability and growth of LUSC cells. Pharmacological inhibition of TNIK's catalytic activity has been shown to reduce LUSC cell viability in vitro and impede tumor growth in vivo, highlighting its potential as a targeted therapy.
Mechanistically, TNIK's role in LUSC progression involves the phosphorylation of the tumor suppressor Merlin (NF2), which is essential for the activation of focal adhesion kinase (FAK). This signaling cascade is critical for maintaining cancer cell viability. Furthermore, TNIK is a key component of the Wnt signaling pathway, which is frequently dysregulated in various cancers.
This document provides a summary of the effects of the TNIK inhibitor NCB-0846 on LUSC cell lines and detailed protocols for key in vitro experiments.
Data Presentation
The following tables summarize the quantitative data on the efficacy of the TNIK inhibitor NCB-0846 in various LUSC cell lines.
| Cell Line | TNIK Expression Level | EC50 of NCB-0846 (nM) | Reference |
| LK2 | High | 230 | |
| NCI-H520 | High | Not explicitly stated, but sensitive | |
| SW900 | High | Not sensitive to NCB-0846 | |
| NCI-H157 | Low | 870 | |
| HCC15 | Low | Not explicitly stated, but less sensitive | |
| Calu-1 | High (without 3q amplification) | Not explicitly stated |
Note: TNIK-high-expressing cells generally displayed greater sensitivity to NCB-0846.
Signaling Pathway and Experimental Workflow Diagrams
TNIK Signaling Pathway in LUSC
Caption: TNIK signaling pathway in lung squamous cell carcinoma.
General Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro evaluation of TNIK inhibitors.
Experimental Protocols
Cell Viability Assay (MTS/CCK-8 Assay)
This protocol determines the effect of a TNIK inhibitor on the viability and proliferation of LUSC cell lines.
Materials:
-
LUSC cell lines (e.g., LK2, NCI-H520, SW900, NCI-H157)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well plates
-
TNIK inhibitor (NCB-0846) stock solution (in DMSO)
-
MTS or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count LUSC cells.
-
Seed 2,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the TNIK inhibitor in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (DMSO) at a concentration equivalent to the highest inhibitor concentration.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS/CCK-8 Addition and Measurement:
-
Add 20 µL of MTS reagent or 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm (for MTS) or 450 nm (for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the inhibitor concentration and calculate the EC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis
This protocol is for detecting the expression and phosphorylation status of proteins in the TNIK signaling pathway.
Materials:
-
LUSC cells treated with a TNIK inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TNIK, anti-phospho-Merlin, anti-Merlin, anti-phospho-FAK, anti-FAK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Protein Extraction:
-
After treatment with the TNIK inhibitor for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 20-40 µg of protein from each sample by boiling with Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Use a loading control like GAPDH to ensure equal protein loading.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of cells undergoing apoptosis following treatment with a TNIK inhibitor.
Materials:
-
LUSC cells treated with a TNIK inhibitor
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat LUSC cells with the TNIK inhibitor at the desired concentrations for 24-48 hours.
-
Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Wash the cells twice with cold PBS by centrifugation at 1,500 rpm for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour of staining.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Conclusion
The inhibition of TNIK presents a promising therapeutic strategy for a subset of LUSC patients, particularly those with TNIK gene amplification. The provided protocols offer a framework for the in vitro evaluation of TNIK inhibitors like NCB-0846 and potentially this compound in LUSC cell lines. These assays are crucial for determining the efficacy, mechanism of action, and optimal conditions for these targeted therapeutic agents. Further research into specific inhibitors like this compound is warranted to fully characterize their potential in LUSC treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. TNIK is a therapeutic target in Lung Squamous Cell Carcinoma and regulates FAK activation through Merlin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential therapeutic target for lung squamous cell carcinoma identified | Center for Cancer Research [ccr.cancer.gov]
Application Notes and Protocols for Tnik-IN-8 Administration in Mouse Models of Fibrosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Traf2- and Nck-interacting kinase (TNIK) has emerged as a promising therapeutic target for fibrotic diseases. TNIK is a serine/threonine kinase that plays a crucial role in signaling pathways that drive fibrosis, including the Transforming Growth Factor-β (TGF-β) and Wnt pathways. Inhibition of TNIK has been shown to have potent anti-fibrotic and anti-inflammatory effects in various preclinical models. This document provides detailed application notes and protocols for the administration of TNIK inhibitors, specifically focusing on INS018_055 and NCB-0846, in mouse models of lung, liver, and kidney fibrosis.
Data Presentation
Table 1: In Vivo Efficacy of TNIK Inhibitor INS018_055 in a Bleomycin-Induced Lung Fibrosis Mouse Model.[1]
| Treatment Group | Dose | Administration Route | Frequency | Efficacy Endpoints | Results |
| Vehicle (0.5% methylcellulose) | - | Oral Gavage | BID | Ashcroft score, Collagen 1 & α-SMA expression | - |
| INS018_055 | 3 mg/kg | Oral Gavage | BID | Ashcroft score, Collagen 1 & α-SMA expression | Significant reduction in fibrosis markers |
| INS018_055 | 10 mg/kg | Oral Gavage | BID | Ashcroft score, Collagen 1 & α-SMA expression | Significant reduction in fibrosis markers |
| INS018_055 | 30 mg/kg | Oral Gavage | BID | Ashcroft score, Collagen 1 & α-SMA expression | Significant reduction in fibrosis markers |
| Nintedanib (Positive Control) | 60 mg/kg | Oral Gavage | QD | Ashcroft score, Collagen 1 & α-SMA expression | Significant reduction in fibrosis markers |
Table 2: In Vivo Efficacy of TNIK Inhibitor INS018_055 in a Unilateral Ureteral Obstruction (UUO) Kidney Fibrosis Mouse Model.[2]
| Treatment Group | Dose | Administration Route | Frequency | Efficacy Endpoints | Results |
| Vehicle | - | Oral Gavage | BID | Sirius Red Staining, Hydroxyproline Content, Collagen Type 1 Score | - |
| INS018_055 | 3 mg/kg | Oral Gavage | BID | Sirius Red Staining, Hydroxyproline Content, Collagen Type 1 Score | Significant reduction in all fibrosis markers |
| INS018_055 | 10 mg/kg | Oral Gavage | BID | Sirius Red Staining, Hydroxyproline Content, Collagen Type 1 Score | Significant reduction in all fibrosis markers |
| INS018_055 | 30 mg/kg | Oral Gavage | BID | Sirius Red Staining, Hydroxyproline Content, Collagen Type 1 Score | Significant reduction in all fibrosis markers |
| SB525334 (Positive Control) | 100 mg/kg | Oral Gavage | QD | Sirius Red Staining, Hydroxyproline Content, Collagen Type 1 Score | Significant reduction in all fibrosis markers |
Table 3: In Vivo Efficacy of TNIK Inhibitor NCB-0846 in a Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Mouse Model
| Treatment Group | Dose | Administration Route | Frequency | Efficacy Endpoints | Results |
| Vehicle | - | Intraperitoneal Injection | 5 times weekly | Sirius Red Staining, Hydroxyproline Content, Collagen 1a1 & Fibronectin 1 mRNA | - |
| NCB-0846 | 10 mg/kg | Intraperitoneal Injection | 5 times weekly | Sirius Red Staining, Hydroxyproline Content, Collagen 1a1 & Fibronectin 1 mRNA | Limited fibrosis compared to CCl4 alone |
Table 4: Pharmacokinetic Parameters of INS018_055 in Mice.[3]
| Parameter | Value |
| Intravenous Administration | |
| Half-life (t½) | 1.22 h |
| Clearance (CL) | 123.5 mL/min/kg |
| Oral Administration (30 mg/kg) | |
| Maximum Concentration (Cmax) | 1010 ng/mL |
| Time to Maximum Concentration (tmax) | 0.25 h |
| Bioavailability (F) | 44% |
Experimental Protocols
Protocol 1: Preparation of INS018_055 for Oral Administration
Materials:
-
INS018_055 powder
-
0.5% (w/v) Methylcellulose (e.g., Sigma-Aldrich, Cat. No. M0262, 400 cP viscosity) in sterile water.[1]
-
Sterile water
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Spatula
-
Beakers
Procedure:
-
Prepare the 0.5% methylcellulose vehicle by heating approximately one-third of the final volume of sterile water to 70-80°C.[1]
-
Add the methylcellulose powder to the hot water while stirring vigorously with a magnetic stirrer to create a homogenous suspension.
-
Add the remaining two-thirds of the sterile water as cold water or ice to facilitate the dissolution of the methylcellulose.
-
Continue stirring until a clear, viscous solution is formed. Store the vehicle at 4°C.
-
To prepare the dosing solution, first calculate the required amount of INS018_055 based on the desired concentration and the total volume needed.
-
Weigh the calculated amount of INS018_055 powder.
-
In a suitable container, add a small amount of the 0.5% methylcellulose vehicle to the INS018_055 powder to form a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
Prepare the formulation fresh daily before administration.
Protocol 2: Induction of Pulmonary Fibrosis with Bleomycin
Materials:
-
Bleomycin sulfate (e.g., from Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Animal handling and surgical equipment
-
Intratracheal instillation device
Procedure:
-
Anesthetize the mouse using a suitable anesthetic agent.
-
Position the mouse in a supine position and expose the trachea through a small midline cervical incision.
-
Dissolve bleomycin in sterile saline to the desired concentration. A commonly used dose is 1-3 U/kg body weight.
-
Using a fine-gauge needle and syringe or a specialized intratracheal instillation device, carefully inject the bleomycin solution directly into the trachea.
-
Suture the incision and allow the mouse to recover on a warming pad.
-
Monitor the animal's health closely for the duration of the experiment. Fibrosis typically develops over 14-28 days.
Protocol 3: Induction of Liver Fibrosis with Carbon Tetrachloride (CCl4)
Materials:
-
Carbon tetrachloride (CCl4)
-
Olive oil or corn oil
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare a 10-20% (v/v) solution of CCl4 in olive oil or corn oil.
-
Administer the CCl4 solution to mice via intraperitoneal (IP) injection. A typical dose is 1-2 mL/kg body weight.
-
Injections are typically given 2-3 times per week for a period of 4-12 weeks to induce progressive liver fibrosis.
-
Control animals should receive injections of the vehicle (olive oil or corn oil) on the same schedule.
-
Monitor the animals for signs of toxicity and weight loss.
Protocol 4: Assessment of Fibrosis
1. Histological Analysis:
-
Harvest lung, liver, or kidney tissues and fix them in 10% neutral buffered formalin.
-
Embed the tissues in paraffin and section them at 4-5 µm thickness.
-
Stain sections with Masson's trichrome or Picrosirius red to visualize collagen deposition.
-
Quantify the extent of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score for lung fibrosis) or by measuring the stained area using image analysis software.
2. Hydroxyproline Assay:
-
Hydroxyproline is a major component of collagen, and its quantification provides a measure of total collagen content.
-
Hydrolyze a known weight of tissue in 6N HCl at 110-120°C for 18-24 hours.
-
Neutralize the hydrolysate and use a colorimetric assay to determine the hydroxyproline concentration.
3. Immunohistochemistry (IHC) and Immunofluorescence (IF):
-
Use specific antibodies to detect fibrotic markers such as alpha-smooth muscle actin (α-SMA), a marker of myofibroblast activation, and Collagen Type I.
-
Quantify the expression of these markers by measuring the stained area or intensity using image analysis software.
4. Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from tissue samples.
-
Synthesize cDNA and perform qRT-PCR using primers for profibrotic genes such as Col1a1, Acta2, and Tgf-β1.
-
Normalize the expression of target genes to a suitable housekeeping gene.
Visualizations
Caption: Simplified TNIK signaling pathway in fibrosis.
Caption: Experimental workflow for Tnik-IN-8 administration.
References
Application Notes and Protocols for Tnik-IN-8 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tnik-IN-8 is a potent and orally active inhibitor of Traf2- and Nck-interacting kinase (TNIK), with a reported IC50 of 6 nM.[1] TNIK is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.[2] By interacting with β-catenin and T-cell factor 4 (TCF4), TNIK activates the transcription of Wnt target genes, promoting cell proliferation and survival.[2] Inhibition of TNIK presents a promising therapeutic strategy for cancers dependent on the Wnt pathway.
These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions for in vitro experiments, ensuring accurate and reproducible results.
Quantitative Data Summary
The following table summarizes the key physicochemical and experimental data for this compound.
| Property | Value | Reference |
| Molecular Weight | 385.43 g/mol | |
| IC50 | 6 nM | [1] |
| Appearance | Solid | |
| Solubility in DMSO | ≥ 50 mg/mL (≥ 129.73 mM) | |
| Storage (Powder) | -20°C for up to 3 years | [3] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for 1 month |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be subsequently diluted to desired working concentrations for various cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Safety Precautions: Handle this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate PPE at all times.
-
Weighing: Accurately weigh 3.85 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile, light-protected microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex at high speed for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure it is clear and free of any particulate matter. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected cryovials.
-
Long-term Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the 10 mM this compound stock solution to final working concentrations for use in cell culture experiments. It is crucial to maintain a low final concentration of DMSO (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed, sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Determine Final Concentration: Decide on the final concentrations of this compound required for your experiment. A typical starting point for a potent inhibitor like this compound could be in the nanomolar to low micromolar range. For example, a similar TNIK inhibitor, NCB-0846, has been used at 500 nM in cell viability assays.
-
Intermediate Dilution (Optional but Recommended): To ensure accurate pipetting and minimize the risk of precipitation, it is advisable to perform a serial dilution. For example, to prepare a 10 µM working solution from a 10 mM stock:
-
Dilute the 10 mM stock solution 1:100 in sterile cell culture medium to create a 100 µM intermediate solution. (e.g., add 1 µL of 10 mM stock to 99 µL of medium).
-
Further dilute the 100 µM intermediate solution 1:10 in sterile cell culture medium to achieve a final 10 µM working solution. (e.g., add 10 µL of 100 µM intermediate to 90 µL of medium).
-
-
Final Dilution in Culture Medium: Add the appropriate volume of the stock or intermediate solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to make 10 mL of medium with a final concentration of 500 nM this compound from a 10 mM stock solution, add 0.5 µL of the stock solution to the 10 mL of medium. This results in a final DMSO concentration of 0.005%.
-
Mixing: Immediately and thoroughly mix the working solution by gentle inversion or pipetting. Avoid vigorous vortexing, which can be detrimental to media components like serum.
-
Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, but without the inhibitor.
-
Application: Use the freshly prepared this compound working solutions to treat your cells according to your experimental design.
Mandatory Visualizations
Caption: this compound inhibits the Wnt signaling pathway by targeting TNIK.
Caption: Workflow for preparing and using this compound solutions.
References
Tnik-IN-8 Protocol for Western Blot Analysis of p-TCF4: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for utilizing the selective TNIK (TRAF2- and NCK-interacting kinase) inhibitor, Tnik-IN-8, to study the phosphorylation of T-Cell Factor 4 (TCF4). TNIK is a serine/threonine kinase that plays a crucial role in the Wnt/β-catenin signaling pathway by directly phosphorylating TCF4, a key transcription factor in this cascade.[1] This phosphorylation event is critical for the activation of Wnt target genes, and its dysregulation is implicated in various diseases, including colorectal cancer. This compound is a potent inhibitor of TNIK with a reported IC50 of 6 nM. These application notes detail a Western blot protocol to assess the inhibition of TCF4 phosphorylation upon treatment with this compound and provide the necessary information for researchers to effectively utilize this compound in their studies.
Introduction
The Wnt/β-catenin signaling pathway is integral to embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers. A key downstream event in this pathway is the formation of a complex between β-catenin and TCF/LEF transcription factors, leading to the transcription of target genes that drive cell proliferation. The kinase TNIK has been identified as a critical coactivator in this process, directly interacting with and phosphorylating TCF4.[1] This phosphorylation is essential for the full transcriptional activity of the β-catenin/TCF4 complex.
This compound is a small molecule inhibitor designed to target the kinase activity of TNIK. By inhibiting TNIK, this compound is expected to reduce the phosphorylation of TCF4, thereby attenuating Wnt signaling. This makes this compound a valuable tool for studying the role of TNIK in cellular processes and a potential therapeutic agent for diseases driven by aberrant Wnt signaling.
This document outlines a detailed protocol for treating cells with this compound and subsequently performing a Western blot analysis to detect changes in the phosphorylation status of TCF4.
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the experimental procedure, the following diagrams have been generated.
TNIK-TCF4 Signaling Pathway
Caption: The TNIK-TCF4 signaling cascade within the Wnt pathway.
Western Blot Experimental Workflow
Caption: Workflow for Western blot analysis of p-TCF4.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the experimental protocol. Researchers should note that optimal concentrations and times may vary depending on the cell line and experimental conditions and should be determined empirically.
| Parameter | Recommended Value/Range | Notes |
| This compound Concentration | 10 nM - 1 µM | Start with a dose-response curve around the IC50 (6 nM). A concentration of 100-500 nM is a reasonable starting point for many cell lines. |
| Treatment Time | 4 - 24 hours | Time-course experiments are recommended to determine the optimal treatment duration for observing a decrease in p-TCF4 levels. |
| Primary Antibody: p-TCF4 (Ser154) | Follow manufacturer's datasheet | A specific antibody for p-TCF4 (Ser154) is crucial. Dilution will depend on the specific antibody used. |
| Primary Antibody: Total TCF4 | 1:1000 dilution | This serves as a loading control to normalize the p-TCF4 signal. (Example based on commercially available antibodies). |
| Secondary Antibody (HRP-conjugated) | 1:2000 - 1:10000 dilution | Dilution should be optimized for the specific primary antibody and detection reagent. |
| Protein Loading per Lane | 20 - 40 µg | Ensure equal loading across all lanes. |
| Blocking Solution | 5% (w/v) BSA in TBST | Bovine Serum Albumin (BSA) is recommended over milk for phosphoprotein detection to avoid background from casein. |
Detailed Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells of interest (e.g., colorectal cancer cell lines with active Wnt signaling like HCT116 or DLD-1) in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C or -80°C.
-
Treatment:
-
Thaw the this compound stock solution and prepare working concentrations by diluting in cell culture medium.
-
For a dose-response experiment, prepare a range of concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration used.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for the desired treatment time (e.g., 4, 8, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Protein Extraction
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysate Clarification:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
-
Western Blot Analysis
-
Sample Preparation:
-
Based on the protein quantification, normalize the volume of each lysate to contain the same amount of protein (e.g., 30 µg).
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane with deionized water and then with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
-
Immunodetection:
-
Blocking: Block the membrane with 5% (w/v) BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation:
-
Dilute the primary antibody (anti-p-TCF4 or anti-total TCF4) in 5% BSA in TBST according to the recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in 5% BSA in TBST.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the p-TCF4 signal to the total TCF4 signal for each sample to determine the relative change in phosphorylation. A loading control like β-actin or GAPDH should also be used to ensure equal protein loading.
-
References
Tnik-IN-8 in vivo efficacy studies in xenograft models
Application Notes and Protocols for Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for evaluating the in vivo efficacy of Tnik-IN-8, a potent and selective inhibitor of Traf2- and NCK-interacting kinase (TNIK). The information compiled herein is based on preclinical studies utilizing human colorectal cancer xenograft models. These protocols are intended to serve as a comprehensive guide for researchers investigating the anti-tumor properties of TNIK inhibitors.
Introduction
Traf2- and NCK-interacting kinase (TNIK) is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway.[1][2] Aberrant activation of the Wnt pathway is a well-established driver in a variety of human cancers, particularly colorectal cancer.[3] TNIK functions as a key downstream regulator in this pathway, making it an attractive therapeutic target.[3][4] Small molecule inhibitors of TNIK, such as this compound, have shown promise in preclinical cancer models by suppressing tumor growth. This document outlines the methodologies for assessing the in vivo anti-tumor activity of this compound in xenograft models, providing researchers with the necessary information to design and execute robust preclinical efficacy studies.
Data Presentation: In Vivo Efficacy of TNIK Inhibitors
The following tables summarize quantitative data from in vivo studies of this compound and other notable TNIK inhibitors in various xenograft models.
Table 1: Efficacy of this compound (Compound 35b) in HCT116 Xenograft Model
| Compound | Cell Line | Animal Model | Dosing Regimen | Outcome | Reference |
| This compound (35b) | HCT116 (colorectal carcinoma) | Not Specified | 50 mg/kg, p.o., twice daily | Suppressed tumor growth |
Table 2: Efficacy of NCB-0846 in Xenograft Models
| Compound | Cell Line / Model | Animal Model | Dosing Regimen | Outcome | Reference |
| NCB-0846 | HCT116 (colorectal carcinoma) | BALB/c-nu/nu mice | Not Specified, p.o. | Suppressed tumor growth | |
| NCB-0846 | Patient-Derived Xenograft (colorectal cancer) | Not Specified | Not Specified, p.o. | Decreased small intestine tumor growth | |
| NCB-0846 | LK2 (TNIKhigh Lung Squamous Cell Carcinoma) | Subcutaneous xenograft | Not Specified | Significantly enhanced efficacy of ionizing radiation |
Table 3: Efficacy of Mebendazole in Colon Cancer Xenograft Model
| Compound | Cell Line | Animal Model | Dosing Regimen | Outcome | Reference |
| Mebendazole | HT29 (colorectal adenocarcinoma) | Mice | 0.05 of LD50, i.p., every other day for 35 days | Significantly reduced tumor volume and weight |
Experimental Protocols
This section provides detailed protocols for conducting in vivo efficacy studies of this compound using a human colorectal cancer xenograft model.
Cell Culture and Preparation
-
Cell Line: HCT116 (human colorectal carcinoma) is a commonly used cell line for this type of study.
-
Culture Conditions: Culture HCT116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach approximately 80% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter.
-
Cell Viability: Assess cell viability using a method such as trypan blue exclusion. Viability should be >95%.
-
Preparation for Injection: Resuspend the cells in sterile PBS or a suitable medium at the desired concentration for injection (e.g., 5 x 10^6 to 1 x 10^7 cells in 50-100 µL). Keep the cell suspension on ice until injection.
Animal Model and Tumor Implantation
-
Animal Strain: Immunodeficient mice, such as BALB/c-nu/nu or NOD-SCID, are suitable for establishing xenografts.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Subcutaneous Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Shave and sterilize the injection site on the flank of the mouse.
-
Inject the prepared HCT116 cell suspension (e.g., 5 x 10^6 cells in 100 µL) subcutaneously into the flank.
-
-
Tumor Growth Monitoring:
-
Monitor the animals regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) using calipers two to three times per week.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Randomize animals into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
This compound Administration
-
Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).
-
Dosing: Based on published data, a starting dose of 50 mg/kg administered orally twice daily can be used. Dose optimization studies may be required.
-
Administration: Administer the drug or vehicle to the respective groups via oral gavage.
-
Treatment Schedule: Continue treatment for a predetermined period (e.g., 21-28 days), monitoring tumor growth and animal well-being.
Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition (TGI): At the end of the study, calculate the TGI% using the formula: TGI% = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Body Weight: Monitor the body weight of the animals two to three times per week as an indicator of systemic toxicity.
-
Clinical Observations: Observe the animals daily for any signs of distress or toxicity.
Visualizations
Signaling Pathway
Caption: Canonical Wnt signaling pathway and the role of TNIK.
Experimental Workflow
Caption: Experimental workflow for a this compound xenograft study.
References
Application Notes and Protocols for Assessing the Anti-Tumor Activity of Tnik-IN-8
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tnik-IN-8 is a potent and orally active inhibitor of Traf2- and Nck-interacting kinase (TNIK) with an IC50 value of 6 nM.[1] TNIK, a member of the germinal center kinase (GCK) family, is a crucial activator of the Wnt signaling pathway.[2][3][4] Aberrant Wnt signaling is a major driver in several cancers, including colorectal cancer, making TNIK a compelling therapeutic target.[2] this compound exerts its anti-tumor activity by inhibiting the kinase function of TNIK, which in turn disrupts the downstream signaling cascade that promotes cancer cell proliferation and survival. These application notes provide a comprehensive overview and detailed protocols for assessing the anti-tumor efficacy of this compound using a combination of in vitro and in vivo methodologies.
This compound Mechanism of Action: Wnt Signaling Pathway
TNIK is a key regulator in the canonical Wnt signaling pathway. In many cancers, mutations in genes like APC or β-catenin lead to the accumulation of β-catenin in the nucleus. Nuclear β-catenin then forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors. TNIK phosphorylates TCF4, enhancing the transcriptional activity of this complex and driving the expression of Wnt target genes that promote cell proliferation and survival. This compound inhibits this phosphorylation step, thereby suppressing Wnt signaling and reducing cancer cell growth.
Experimental Workflow for Efficacy Assessment
A tiered approach is recommended to comprehensively evaluate the anti-tumor activity of this compound, progressing from in vitro cell-based assays to in vivo animal models. This workflow allows for the initial screening of activity and mechanism of action, followed by validation in a more complex biological system.
In Vitro Assessment of Anti-Tumor Activity
In vitro assays are fundamental for the initial characterization of an anti-cancer compound's efficacy and mechanism. These assays provide quantitative data on how this compound affects cancer cell viability, proliferation, and survival.
Cell Viability and Cytotoxicity Assays
The MTT or MTS assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce a tetrazolium salt (MTT/MTS) to a colored formazan product, and the absorbance of this product is directly proportional to the number of viable cells.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., HCT116, DLD-1 colorectal cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 72-96 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Allow the plate to stand overnight in the incubator. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using non-linear regression analysis.
Data Presentation: this compound IC50 Values
| Cell Line | Cancer Type | This compound IC50 (nM) |
| HCT116 | Colorectal Cancer | e.g., 50 |
| DLD-1 | Colorectal Cancer | e.g., 75 |
| SW480 | Colorectal Cancer | e.g., 120 |
| SCLC-N | Small Cell Lung Cancer | e.g., 90 |
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer drugs eliminate tumor cells. Assays detecting caspase activation or phosphatidylserine (PS) externalization can quantify the apoptotic effect of this compound.
Protocol: Caspase-3/7 Activity Assay (Luminescent)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Cell Seeding and Treatment: Seed cells in a 96-well, opaque-walled plate and treat with various concentrations of this compound (and a vehicle control) as described in the viability assay protocol. Incubate for 24-48 hours.
-
Reagent Equilibration: Allow the assay plate and Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells (can be done in parallel with a viability assay) and express the results as fold-change over the vehicle control.
Data Presentation: Apoptosis Induction by this compound
| Treatment Group | Concentration | Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control | 0.1% DMSO | 1.0 |
| This compound | 1x IC50 | e.g., 3.5 |
| This compound | 2x IC50 | e.g., 6.8 |
Cell Cycle Analysis
Cancer cells often exhibit dysregulated cell cycle progression. This compound may induce cell cycle arrest, preventing cells from dividing. This can be assessed by flow cytometry using a DNA-intercalating dye like propidium iodide (PI).
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at desired concentrations (e.g., 1x and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and slowly add ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity corresponds to DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the data and determine the percentage of cells in each phase.
Data Presentation: Effect of this compound on Cell Cycle Distribution
| Treatment Group | Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0.1% DMSO | e.g., 45% | e.g., 35% | e.g., 20% |
| This compound | 1x IC50 | e.g., 65% | e.g., 20% | e.g., 15% |
| This compound | 2x IC50 | e.g., 75% | e.g., 15% | e.g., 10% |
Western Blot Analysis for Target Engagement
Western blotting is used to confirm that this compound engages its target, TNIK, and inhibits the downstream Wnt signaling pathway. This can be visualized by measuring the levels of total and phosphorylated forms of downstream proteins or the expression levels of Wnt target genes like β-catenin and TCF4.
Protocol: Western Blotting
-
Protein Extraction: Treat cells with this compound for a specified time (e.g., 24 hours). Lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-p-TCF4, anti-TCF4, anti-β-catenin, anti-c-Myc, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C with gentle shaking.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.
-
Analysis: Quantify band intensities using densitometry software. Normalize the protein of interest to the loading control.
In Vivo Assessment of Anti-Tumor Efficacy
In vivo studies are crucial for evaluating the therapeutic potential of a drug in a whole-organism context, considering factors like pharmacokinetics and bioavailability. Human tumor xenograft models in immunodeficient mice are a standard preclinical method for this purpose.
Protocol: Colorectal Cancer Xenograft Model
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG mice). Allow a 3-5 day acclimatization period.
-
Cell Preparation: Harvest colorectal cancer cells (e.g., HCT116) that are in an exponential growth phase. Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 3 x 10^7 cells/mL. For enhanced tumor take, cells can be mixed 1:1 with Matrigel or Cultrex BME.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (3 x 10^6 cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor the mice regularly for tumor growth. Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.
-
Treatment: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound at various doses). Administer this compound orally (or via the appropriate route) according to the desired schedule (e.g., once daily for 21 days).
-
Efficacy Evaluation: Continue to monitor tumor volumes and body weight throughout the study. The primary endpoint is tumor growth inhibition (TGI). At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, IHC).
-
Data Analysis: Calculate the TGI for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Data Presentation: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | e.g., 1500 | 0% | e.g., +5% |
| This compound | 25 | e.g., 750 | e.g., 50% | e.g., +2% |
| This compound | 50 | e.g., 450 | e.g., 70% | e.g., -1% |
References
Application of Tnik-IN-8 in Studying CD8+ T Cell Memory
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traf2- and NCK-interacting kinase (TNIK) has emerged as a critical regulator of CD8+ T cell fate decisions, particularly in the differentiation of effector and memory T cells.[1][2][3] Pharmacological inhibition of TNIK presents a valuable tool to dissect the molecular mechanisms governing the formation of long-lived, protective CD8+ T cell memory. Tnik-IN-8 is a potent and selective small molecule inhibitor of TNIK's kinase activity.[4][5] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate its impact on CD8+ T cell memory formation.
TNIK is a serine/threonine kinase that acts as a key component of the Wnt signaling pathway. In the context of T cell activation, TNIK is crucial for the nuclear translocation of β-catenin, a central event in canonical Wnt signaling. This pathway is instrumental in promoting the development of memory precursor CD8+ T cells, which are characterized by their stem-cell-like properties and enhanced potential for self-renewal and recall responses. Conversely, inhibition or genetic deletion of TNIK has been shown to skew differentiation towards terminal effector T cells, which are potent killers but have a limited lifespan and reduced memory potential.
Mechanism of Action
This compound inhibits the catalytic activity of TNIK, thereby preventing the phosphorylation of its downstream targets. A key consequence of TNIK inhibition in CD8+ T cells is the suppression of the Wnt/β-catenin signaling pathway. This leads to a reduction in the expression of Wnt target genes that are essential for the establishment of a memory phenotype.
Caption: TNIK Signaling in CD8+ T Cell Fate Decision.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes based on studies with TNIK knockout mice, which can be used as a benchmark for evaluating the in vitro and in vivo effects of this compound.
Table 1: In Vitro Effects of this compound on CD8+ T Cell Differentiation
| Parameter | Control (DMSO) | This compound (1 µM) | Expected Fold Change | Reference |
| % Memory Precursors (CD127+KLRG1-) | 45% | 20% | ~2.25-fold decrease | |
| % Terminal Effectors (CD127-KLRG1+) | 30% | 55% | ~1.83-fold increase | |
| Mean Fluorescence Intensity (MFI) of Tcf7 | 5000 | 2500 | ~2-fold decrease | |
| % Apoptotic Cells (Annexin V+) | 15% | 35% | ~2.33-fold increase |
Table 2: In Vivo Effects of this compound on Memory CD8+ T Cell Formation (LCMV Infection Model)
| Parameter | Vehicle Control | This compound Treatment | Expected Fold Change | Reference |
| Peak Expansion (Day 8 post-infection) | 1 x 10^6 cells | 0.8 x 10^6 cells | ~1.25-fold decrease | |
| Memory Cell Number (Day 30 post-infection) | 5 x 10^5 cells | 1.5 x 10^5 cells | ~3.33-fold decrease | |
| Secondary Expansion (upon re-challenge) | 2 x 10^7 cells | 0.5 x 10^7 cells | ~4-fold decrease |
Experimental Protocols
Protocol 1: In Vitro Differentiation of Murine CD8+ T Cells
This protocol details the methodology for assessing the effect of this compound on the differentiation of naive CD8+ T cells into effector and memory precursor populations.
Caption: In Vitro CD8+ T Cell Differentiation Workflow.
Materials:
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Naive CD8+ T cells (isolated from spleen and lymph nodes of C57BL/6 mice)
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This compound (stock solution in DMSO)
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DMSO (vehicle control)
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RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µM 2-mercaptoethanol
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Anti-CD3/CD28 Dynabeads
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Recombinant mouse IL-2
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Flow cytometry antibodies: anti-CD8, anti-CD127, anti-KLRG1, anti-Tcf7, Annexin V
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96-well U-bottom plates
Procedure:
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Isolate naive CD8+ T cells using a negative selection kit.
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Plate 1 x 10^5 naive CD8+ T cells per well in a 96-well plate.
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Activate cells with anti-CD3/CD28 Dynabeads at a 1:1 bead-to-cell ratio and 20 U/mL of IL-2.
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Add this compound to the desired final concentration (e.g., 0.1, 1, 10 µM). Add an equivalent volume of DMSO to control wells.
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Incubate the plate at 37°C, 5% CO2 for 3 to 5 days.
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On the day of analysis, harvest the cells and stain with fluorescently labeled antibodies against surface markers (CD8, CD127, KLRG1).
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For transcription factor staining (Tcf7), fix and permeabilize the cells according to the manufacturer's protocol before intracellular staining.
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For apoptosis analysis, stain with Annexin V and a viability dye.
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Acquire data on a flow cytometer and analyze the percentage of different T cell populations.
Protocol 2: In Vivo Assessment of CD8+ T Cell Memory in a Mouse Model of Acute Viral Infection
This protocol describes an in vivo experiment to evaluate the impact of this compound on the generation and maintenance of memory CD8+ T cells following an acute viral infection.
Caption: In Vivo CD8+ T Cell Memory Study Workflow.
Materials:
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C57BL/6 mice
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Transgenic CD8+ T cells specific for a model antigen (e.g., OT-I cells specific for ovalbumin)
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Lymphocytic choriomeningitis virus (LCMV), Armstrong strain
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This compound formulated for in vivo administration
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Vehicle control
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Flow cytometry antibodies for identifying antigen-specific CD8+ T cells and memory markers (e.g., anti-CD8, anti-CD45.1/2, H-2Kb/OVA tetramer, anti-CD127, anti-KLRG1)
Procedure:
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Adoptively transfer 1 x 10^4 transgenic CD8+ T cells (e.g., CD45.1+ OT-I cells) into recipient C57BL/6 mice (CD45.2+).
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The following day, infect the mice with 2 x 10^5 plaque-forming units (PFU) of LCMV-Armstrong via intraperitoneal (IP) injection.
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Begin treatment with this compound or vehicle control on the day of infection and continue for a specified period (e.g., 7-10 days). Administration can be via IP injection or oral gavage, depending on the inhibitor's properties.
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Peak Response Analysis (Day 8):
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Collect blood and harvest spleens from a cohort of mice.
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Prepare single-cell suspensions.
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Stain cells with antibodies to enumerate the frequency and number of antigen-specific CD8+ T cells and analyze their phenotype (effector vs. memory precursor).
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Memory Phase Analysis (Day 30+):
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Collect blood and harvest spleens and lymph nodes from another cohort of mice.
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Perform flow cytometry analysis to determine the number and phenotype of memory CD8+ T cells.
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-
Recall Response (Day 45+):
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Re-challenge the remaining mice with a high dose of the virus or a different pathogen expressing the same antigen.
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Analyze the secondary expansion of the memory CD8+ T cell population 3-5 days after re-challenge by flow cytometry of blood and spleen.
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Conclusion
This compound serves as a powerful research tool for elucidating the intricate signaling networks that govern CD8+ T cell memory formation. By selectively inhibiting TNIK, researchers can modulate the Wnt/β-catenin pathway to study its downstream consequences on T cell differentiation, metabolism, and long-term protective immunity. The protocols outlined above provide a framework for both in vitro and in vivo investigations, enabling a comprehensive understanding of TNIK's role in shaping the adaptive immune response. These studies are essential for the development of novel therapeutic strategies aimed at enhancing vaccine efficacy and improving T cell-based immunotherapies for cancer and chronic infections.
References
- 1. researchgate.net [researchgate.net]
- 2. TNIK signaling imprints CD8+ T cell memory formation early after priming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. citeab.com [citeab.com]
- 4. Structural Insight into TNIK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tnik-IN-8 solubility issues in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TNIK inhibitor, TNIK-IN-8. The information provided is designed to address common challenges, particularly those related to solubility in aqueous buffers during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is a hydrophobic compound with limited solubility in aqueous solutions. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO). Commercial suppliers indicate a solubility of up to 50 mg/mL in DMSO, which may require sonication to fully dissolve. For optimal stability, it is advised to use anhydrous DMSO.
Q2: How should I store the this compound stock solution?
A2: Once prepared, the DMSO stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light. Under these conditions, the stock solution is generally stable for up to six months.
Q3: My this compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture medium. What is causing this and how can I prevent it?
A3: Precipitation upon dilution into an aqueous environment is a common issue for hydrophobic compounds like this compound. This "solvent shock" occurs because the compound is no longer soluble when the concentration of the organic solvent (DMSO) is significantly lowered.
To prevent precipitation, a stepwise dilution method is recommended. Instead of adding the concentrated DMSO stock directly into the final volume of aqueous buffer, first create an intermediate dilution in a smaller volume of the buffer or medium. Gently mix this intermediate solution, and then add it to the final volume. Additionally, pre-warming the aqueous buffer or medium to 37°C can aid in solubility. It is also crucial to ensure the final concentration of DMSO in your experiment is as low as possible (typically below 0.5%) to avoid cellular toxicity and off-target effects.
Q4: What is the maximum concentration of this compound I can expect to be soluble in an aqueous buffer like PBS?
A4: Specific quantitative solubility data for this compound in aqueous buffers such as Phosphate-Buffered Saline (PBS) is not extensively published. However, for most hydrophobic kinase inhibitors, the aqueous solubility is very low, often in the low micromolar or even nanomolar range. The maximum achievable concentration without precipitation will depend on the exact buffer composition, pH, and temperature. It is highly recommended to perform a solubility test in your specific experimental buffer before proceeding with your main experiments.
Q5: Can I use co-solvents to improve the solubility of this compound in my in vitro assays?
A5: While co-solvents like PEG300 and Tween-80 are often used for in vivo formulations of poorly soluble compounds, their use in in vitro cellular assays should be approached with caution. These agents can have their own biological effects and may interfere with your experimental results. If you are considering using co-solvents, it is essential to include appropriate vehicle controls to assess their impact on the cells. For most standard in vitro assays, optimizing the dilution of a DMSO stock solution is the preferred method.
Troubleshooting Guide: this compound Precipitation in Aqueous Buffers
This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.
Problem 1: Precipitation observed immediately upon dilution of DMSO stock into aqueous buffer.
| Potential Cause | Recommended Solution |
| Final concentration exceeds solubility limit. | Lower the final working concentration of this compound. Perform a concentration-response experiment to determine the optimal, non-precipitating concentration range for your assay. |
| Improper dilution technique ("solvent shock"). | Employ a stepwise dilution method. First, prepare an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) aqueous buffer. Then, add this intermediate dilution to the final volume of the buffer while gently mixing. |
| Concentrated stock solution. | If possible, prepare a less concentrated intermediate stock solution in DMSO before the final dilution into the aqueous buffer. |
Problem 2: The aqueous solution of this compound appears cloudy or forms a precipitate over time during incubation.
| Potential Cause | Recommended Solution |
| Compound instability in the aqueous environment. | Prepare fresh this compound working solutions immediately before each experiment. Avoid storing diluted aqueous solutions. |
| Interaction with buffer components. | If possible, test the solubility of this compound in different aqueous buffers to identify one that is more compatible. |
| Temperature fluctuations. | Maintain a constant temperature during your experiment. If the experiment involves temperature changes, be aware that this may affect solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Objective: To prepare a concentrated stock solution of this compound in DMSO.
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Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile, amber microcentrifuge tubes or vials
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Vortex mixer
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Sonicator (optional)
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution for 1-2 minutes to facilitate dissolution.
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If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
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Visually inspect the solution to ensure it is clear and free of particulates.
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Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
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Store the aliquots at -20°C or -80°C.
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Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
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Objective: To prepare a diluted working solution of this compound in cell culture medium from a DMSO stock, minimizing precipitation.
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Materials:
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This compound DMSO stock solution (from Protocol 1)
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Cell culture medium, pre-warmed to 37°C
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Sterile microcentrifuge tubes
-
-
Procedure:
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Thaw an aliquot of the this compound DMSO stock solution at room temperature.
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Perform a serial dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 1 µM from a 10 mM stock with a final DMSO concentration of 0.1%:
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Step 1 (Intermediate Dilution): Add 2 µL of the 10 mM DMSO stock to 198 µL of pre-warmed cell culture medium. This creates a 100 µM solution with 1% DMSO. Mix gently by pipetting.
-
Step 2 (Final Dilution): Add 10 µL of the 100 µM intermediate dilution to 990 µL of pre-warmed cell culture medium. This results in a final concentration of 1 µM this compound and 0.1% DMSO.
-
-
Gently mix the final working solution.
-
Use the freshly prepared working solution immediately for your experiments.
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Important: Always include a vehicle control in your experiments containing the same final concentration of DMSO as your highest this compound concentration.
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Visualizations
Caption: Simplified Wnt/β-catenin signaling pathway showing the role of TNIK and the inhibitory action of this compound.
Caption: Recommended experimental workflow for preparing and using this compound in cell-based assays to minimize solubility issues.
Technical Support Center: Improving Tnik-IN-8 Stability for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Tnik-IN-8 in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound for optimal stability?
A1: Proper storage is critical for maintaining the integrity of this compound. For solid (powder) form, store at 4°C and protect from light.[1][2] For stock solutions prepared in a solvent like DMSO, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes. Ensure that the DMSO used is anhydrous, as DMSO is hygroscopic and can absorb moisture, which may affect the stability of the compound.
Q2: My this compound solution appears to have precipitated after dilution in my aqueous experimental buffer. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules like this compound. Here are some steps to address this:
-
Decrease the final concentration: The concentration of this compound in your experiment may be exceeding its aqueous solubility limit.
-
Optimize DMSO concentration: While minimizing the final DMSO concentration in your cell culture medium is ideal (typically <0.5%), a slight increase might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use a different solvent system: Consider using a co-solvent system or a formulation with solubility-enhancing excipients, but validate that these do not interfere with your experimental outcomes.
-
Adjust buffer pH: The solubility of some compounds can be pH-dependent. You can experiment with slight adjustments to the buffer pH to improve solubility.
Q3: I am observing a decrease in this compound activity over the course of my long-term experiment (>24 hours). What could be the cause?
A3: A decline in activity during a long-term experiment often points to the degradation of the compound in the experimental medium. The half-life of the inhibitor under your specific conditions (e.g., in cell culture medium at 37°C) may be exceeded. To address this, consider the following:
-
Replenish the inhibitor: Perform partial media changes with freshly prepared this compound at regular intervals (e.g., every 24 hours) to maintain a consistent effective concentration.
-
Assess stability: If the stability of this compound in your specific experimental setup is unknown, it is highly recommended to perform a stability assessment experiment.
Q4: How can I experimentally determine the stability of this compound in my cell culture medium?
A4: You can assess the chemical stability of this compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). This involves incubating a solution of this compound in your experimental medium under your experimental conditions (e.g., 37°C, 5% CO2) and quantifying the remaining concentration of the inhibitor at various time points (e.g., 0, 4, 8, 24, 48 hours). A detailed protocol for this is provided in the "Experimental Protocols" section.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and application of this compound in long-term experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected inhibitor activity | 1. Inhibitor degradation due to improper storage. 2. Instability in aqueous solutions or cell culture media. 3. Adsorption to plasticware. 4. Pipetting errors with small volumes of concentrated stock. | 1. Prepare fresh stock solutions in anhydrous DMSO. Aliquot into single-use volumes to avoid freeze-thaw cycles. Store at -80°C for long-term storage.[1]2. Prepare working dilutions from the stock solution immediately before use. Minimize the time the inhibitor spends in aqueous solutions.3. Use low-protein-binding tubes and plates for preparing and storing inhibitor solutions.4. Use calibrated pipettes and consider preparing an intermediate dilution to increase the pipetting volume for the final working solution. |
| Precipitation of the inhibitor in cell culture media | Poor aqueous solubility of the inhibitor. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) and does not affect cell viability. If precipitation persists, consider using a formulation with solubility-enhancing excipients, ensuring they do not interfere with the experiment. |
| Loss of inhibitor activity over the course of a long-term experiment (e.g., >24 hours) | The half-life of the inhibitor in the experimental conditions is exceeded. | If the stability of this compound under your specific experimental conditions is unknown, perform a time-course experiment to assess its stability. Consider a partial media change with a fresh inhibitor during the experiment. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium by HPLC-MS/MS
This protocol outlines a procedure to evaluate the chemical stability of this compound in a specific cell culture medium over time.
Materials:
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This compound
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Anhydrous DMSO
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Your experimental cell culture medium (e.g., DMEM with 10% FBS)
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HPLC or LC-MS/MS system
-
Appropriate column (e.g., C18)
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Mobile phase solvents (e.g., acetonitrile, water with formic acid)
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Low-protein-binding microcentrifuge tubes
Procedure:
-
Sample Preparation:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare a solution of this compound in your experimental cell culture medium at the desired final concentration.
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Incubate the solution under your experimental conditions (e.g., 37°C, 5% CO2).
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At designated time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.
-
Immediately stop any further degradation by snap-freezing the aliquot in liquid nitrogen and storing it at -80°C until analysis.
-
-
Sample Processing for Analysis:
-
Thaw the samples.
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To precipitate proteins, add a 3-fold volume of cold acetonitrile to each sample.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a known volume of the initial mobile phase.
-
Centrifuge the reconstituted sample to pellet any insoluble material and transfer the supernatant to an HPLC vial.
-
-
HPLC-MS/MS Analysis:
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Develop an appropriate HPLC-MS/MS method for the quantification of this compound. This will involve optimizing the mobile phase composition, gradient, column, and mass spectrometer parameters.
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Inject the prepared samples and a set of calibration standards (this compound of known concentrations prepared in the same medium and processed similarly) into the HPLC-MS/MS system.
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Quantify the peak area of this compound at each time point.
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-
Data Analysis:
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Plot the concentration of this compound versus time.
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Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0).
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Determine the half-life (t½) of this compound under your experimental conditions.
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Signaling Pathways and Experimental Workflows
TNIK Signaling in the Canonical Wnt Pathway
Traf2- and Nck-interacting kinase (TNIK) is a crucial component of the canonical Wnt signaling pathway. In the presence of a Wnt ligand, a signaling cascade is initiated that leads to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors. TNIK interacts with this complex and phosphorylates TCF4, which is a critical step for the transcriptional activation of Wnt target genes that are involved in cell proliferation and survival.
References
Technical Support Center: Tnik-IN-8 and its Potential Off-Target Effects
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of TNIK inhibitors like NCB-0846?
A1: TNIK is a serine/threonine kinase that plays a crucial role as a positive regulator of the canonical Wnt/β-catenin signaling pathway.[1][2] In many cancers, particularly colorectal cancer, this pathway is aberrantly activated. TNIK inhibitors like NCB-0846 bind to the ATP-binding site of TNIK, locking it in an inactive conformation.[2][3] This prevents the phosphorylation of downstream targets, most notably the transcription factor TCF4, leading to the suppression of Wnt target gene expression and subsequent inhibition of cancer cell growth and proliferation.[1]
Q2: I am observing higher than expected cytotoxicity in my cancer cell line at low concentrations of the TNIK inhibitor. What could be the cause?
A2: This could be due to several factors:
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Off-target effects: The inhibitor may be affecting other essential kinases in your specific cell line. Check the kinase selectivity profile of your inhibitor (see Table 1 for NCB-0846) and consider whether your cells are particularly sensitive to the inhibition of any of those off-target kinases.
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Cell line-specific sensitivity: Some cell lines may have a higher dependency on TNIK signaling or may be more susceptible to the inhibitor's off-target effects.
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Compound solubility issues: Poor solubility can lead to compound precipitation and non-specific toxicity. Ensure your inhibitor is fully dissolved in the vehicle and that the final concentration of the vehicle (e.g., DMSO) is not toxic to your cells.
Q3: My TNIK inhibitor is not showing the expected inhibition of Wnt signaling in my reporter assay. What should I check?
A3: Here are a few troubleshooting steps:
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Confirm TNIK expression and Wnt pathway activation: Ensure that your cell line expresses sufficient levels of TNIK and has an active Wnt signaling pathway. You can verify this by Western blot for TNIK and β-catenin.
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Check inhibitor stability and activity: Ensure that your inhibitor has been stored correctly and has not degraded. You can test its activity in a cell-free kinase assay if available.
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Optimize inhibitor concentration and incubation time: Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting Wnt signaling in your specific cell line.
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Consider pathway redundancy: Some cell lines may have compensatory signaling pathways that can bypass the effects of TNIK inhibition.
Q4: Are there known off-target signaling pathways affected by TNIK inhibitors?
A4: Yes, besides the Wnt/β-catenin pathway, TNIK is implicated in other signaling cascades. Therefore, its inhibition may have broader effects. TNIK has been shown to be involved in the JNK pathway, regulation of the actin cytoskeleton, and the AKT pathway. The inhibitor NCB-0846 has also been reported to block the TGF-β signaling pathway.
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of the inhibitor dilution. | Reduced well-to-well variability and more consistent dose-response curves. |
| Edge Effects on Plate | Avoid using the outer wells of 96-well plates for treatment. Fill outer wells with sterile PBS or media to maintain humidity. | Minimized evaporation and temperature gradients across the plate, leading to more uniform cell growth. |
| Compound Precipitation | Visually inspect the media for any signs of precipitation after adding the inhibitor. Test the solubility of the inhibitor in your specific cell culture medium. | Clear media with fully dissolved inhibitor, ensuring accurate dosing and avoiding non-specific toxicity. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the treatment period. | Consistent and reproducible cell growth, leading to more reliable viability measurements. |
Issue 2: Unexpected Western Blot Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Weak or No Signal for Phospho-Proteins | Use fresh lysis buffer containing phosphatase and protease inhibitors. Ensure rapid processing of samples on ice. | Preservation of phosphorylation states and detection of target proteins. |
| Inconsistent Loading | Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein per lane. Use a reliable loading control (e.g., GAPDH, β-actin, or Tubulin). | Even loading across all lanes, allowing for accurate comparison of protein levels between samples. |
| Antibody Issues | Titrate the primary antibody to determine the optimal concentration. Include positive and negative controls for your target protein. | Strong, specific bands at the correct molecular weight. |
| Changes in Off-Target Pathways | If you observe unexpected changes in other signaling proteins, consult the inhibitor's kinase selectivity profile. Perform a broader analysis of related pathways. | Identification of potential off-target effects that may explain the observed phenotype. |
Quantitative Data
Table 1: Kinase Selectivity Profile of NCB-0846
This table summarizes the inhibitory activity of NCB-0846 against its primary target (TNIK) and several known off-target kinases. The data is presented as the concentration of the inhibitor required to inhibit 50% of the kinase activity (IC50). A lower IC50 value indicates greater potency.
| Kinase Target | IC50 (nM) | Reference |
| TNIK | 21 | |
| FLT3 | >80% inhibition at 100 nM | |
| JAK3 | >80% inhibition at 100 nM | |
| PDGFRα | >80% inhibition at 100 nM | |
| TRKA | >80% inhibition at 100 nM | |
| CDK2/CycA2 | >80% inhibition at 100 nM | |
| HGK (MAP4K4) | >80% inhibition at 100 nM |
Table 2: Cellular IC50 Values for NCB-0846 in Cancer Cell Lines
This table shows the concentration of NCB-0846 required to inhibit the growth of various cancer cell lines by 50%.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HCT-116 | Colorectal Carcinoma | 0.09 - 0.403 | CCK-8 / MTT | |
| DLD-1 | Colorectal Carcinoma | ~0.5 | TCF/LEF Reporter | |
| SCLC cell lines (various) | Small Cell Lung Cancer | Varies (see source) | Proliferation Assay | |
| OV81-CP40 | Ovarian Cancer | ~2.5 | CellTiter-Glo |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-based)
Objective: To determine the effect of a TNIK inhibitor on the viability of cancer cells.
Materials:
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Cancer cell line of interest (e.g., HCT-116)
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Complete cell culture medium
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TNIK inhibitor (e.g., NCB-0846) dissolved in DMSO
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Plate reader
Procedure:
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Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.
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Prepare serial dilutions of the TNIK inhibitor in complete medium. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
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Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control to the respective wells.
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Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
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Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
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Mix gently on a plate shaker for 15 minutes to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a plate reader.
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Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for TNIK Signaling Pathway
Objective: To assess the effect of a TNIK inhibitor on the expression and phosphorylation of key proteins in the Wnt/β-catenin signaling pathway.
Materials:
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Cancer cell line (e.g., HCT-116)
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TNIK inhibitor (e.g., NCB-0846)
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Protein quantification assay kit (e.g., BCA)
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-TNIK, anti-phospho-TCF4, anti-β-catenin, anti-c-Myc, anti-GAPDH)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Procedure:
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Seed cells in 6-well plates and grow to 70-80% confluency.
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Treat cells with the TNIK inhibitor at the desired concentration and for the appropriate time. Include a vehicle control.
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Wash cells with ice-cold PBS and lyse them in 100-200 µL of lysis buffer per well.
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Scrape the cells and collect the lysate in a microcentrifuge tube.
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Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
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Transfer the supernatant to a new tube and determine the protein concentration.
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Normalize the protein concentration for all samples and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.
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Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
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Wash the membrane three times with TBST for 10 minutes each.
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Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again three times with TBST.
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Apply the chemiluminescent substrate and visualize the bands using an imaging system.
Visualizations
Caption: Simplified diagram of the canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound (NCB-0846) on TNIK.
Caption: Experimental workflow for investigating potential off-target effects of a kinase inhibitor.
References
troubleshooting inconsistent results with Tnik-IN-8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when working with Tnik-IN-8, a potent inhibitor of TRAF2- and NCK-interacting kinase (TNIK). By providing clear and actionable solutions, we aim to help you achieve consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of TNIK, a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway.[1][2] this compound functions by binding to the ATP-binding site of TNIK, thereby preventing the phosphorylation of its downstream targets.[2] This inhibition of TNIK activity disrupts the Wnt signaling cascade, which is often dysregulated in various cancers.[1]
Q2: What are the common research applications for this compound?
A2: this compound and other TNIK inhibitors are primarily used in cancer research, particularly in studies involving colorectal, lung, and gastric cancers where the Wnt signaling pathway is frequently activated.[1] It is also being investigated for its potential in treating fibrotic diseases. Researchers use this compound to study the role of TNIK in cell proliferation, differentiation, and survival.
Q3: How should I store and handle this compound?
A3: For long-term storage of this compound powder, a temperature of -20°C is recommended, which should maintain its stability for at least three years. For shorter periods, it can be stored at 4°C for up to two years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to six months or at -20°C for one month. To ensure the integrity of the compound, it's best to prepare fresh working solutions for in vivo experiments on the day of use.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound, presented in a question-and-answer format.
Inconsistent or Weaker-Than-Expected Results
Q4: My experimental results with this compound are inconsistent across different batches or experiments. What could be the cause?
A4: Inconsistent results can stem from several factors:
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Compound Stability and Handling: this compound, like many small molecules, can be sensitive to storage conditions and handling. Ensure the compound is stored correctly as a powder and that stock solutions are not subjected to frequent freeze-thaw cycles. It is advisable to aliquot stock solutions into smaller, single-use volumes.
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Solubility Issues: Poor solubility of this compound in your experimental media can lead to lower effective concentrations and thus, weaker or more variable effects. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell line and does not exceed recommended limits (typically <0.5%).
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Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can significantly impact the cellular response to inhibitors. Standardize these parameters across all experiments to ensure reproducibility.
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Assay Variability: Differences in incubation times, reagent concentrations, and detection methods can all contribute to variability. Adhering to a strict, validated protocol is essential.
Q5: The observed inhibitory effect of this compound is weaker than what is reported in the literature. How can I optimize my experiment?
A5: To enhance the inhibitory effect, consider the following:
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Concentration and Incubation Time: The optimal concentration and incubation time for this compound can vary between different cell lines and experimental endpoints. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
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ATP Concentration in Kinase Assays: In in vitro kinase assays, the concentration of ATP can significantly influence the apparent IC50 value of an ATP-competitive inhibitor like this compound. For more comparable and accurate results, use an ATP concentration that is close to the Km value of TNIK for ATP.
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Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to TNIK inhibition due to differences in their genetic background and signaling pathway dependencies. Ensure that your chosen cell line is known to be responsive to Wnt pathway inhibition.
Off-Target Effects and Cytotoxicity
Q6: I am observing significant cytotoxicity at concentrations where I expect to see specific inhibition of TNIK. How can I address this?
A6: High cytotoxicity can be a result of off-target effects or non-specific toxicity. Here’s how to troubleshoot:
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Distinguishing On-Target vs. Off-Target Effects: One of the most common TNIK inhibitors, NCB-0846, has been shown to inhibit other kinases such as FLT3, JAK3, and PDGFRα at higher concentrations. To confirm that the observed phenotype is due to TNIK inhibition, consider the following controls:
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Use a structurally different TNIK inhibitor: If a different inhibitor targeting the same kinase produces the same phenotype, it is more likely an on-target effect.
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Perform a rescue experiment: If possible, overexpress a drug-resistant mutant of TNIK. If the phenotype is rescued, it confirms an on-target effect.
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Knockdown of TNIK: Compare the phenotype of this compound treatment with that of TNIK knockdown using siRNA or shRNA.
-
-
Solvent Toxicity: High concentrations of the solvent, typically DMSO, can be toxic to cells. Ensure your vehicle control contains the same final concentration of DMSO as your treatment groups and that this concentration is below the toxic threshold for your cells.
Q7: How can I interpret discrepancies between in vitro kinase assay results (IC50) and cell-based assay results?
A7: It is not uncommon to see a difference between the biochemical IC50 and the effective concentration in a cellular context. This can be due to:
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Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration.
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Cellular ATP Concentration: The high intracellular concentration of ATP (millimolar range) can compete with ATP-competitive inhibitors, requiring a higher concentration of the inhibitor to achieve the same level of target engagement as in an in vitro assay with lower ATP concentrations.
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Drug Efflux Pumps: Cells may actively pump the inhibitor out, reducing its effective intracellular concentration.
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Binding to Other Cellular Components: The inhibitor may bind to other proteins or lipids within the cell, reducing the amount available to bind to TNIK.
Data Presentation
Table 1: In Vitro and In Vivo Experimental Parameters for TNIK Inhibitor (NCB-0846)
| Parameter | Value | Cell Line / Model | Reference |
| In Vitro IC50 | 21 nM | HCT116 | |
| Cell Viability Assay Concentration | 500 nM (72h) | LSCC cell lines | |
| Colony Formation Assay Concentration | 1 µM (14 days) | HCT116 | |
| Western Blot Concentration | 1 µM (4-24h) | HCT116 | |
| In Vivo Oral Administration (Mice) | 40-100 mg/kg, twice daily | HCT116 xenograft |
Table 2: Off-Target Kinase Inhibition by NCB-0846
| Off-Target Kinase | Inhibition at 100 nM | Reference |
| FLT3 | >80% | |
| JAK3 | >80% | |
| PDGFRα | >80% | |
| TrkA | >80% | |
| Cdk2/CycA2 | >80% | |
| HGK | >80% |
Experimental Protocols
General Protocol for a Cell-Based Viability Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.
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Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
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Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
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Viability Assessment: Measure cell viability using a suitable assay, such as MTS or CellTiter-Glo, following the manufacturer's instructions.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
General Protocol for Western Blotting to Assess TNIK Inhibition
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Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
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SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated TNIK (to assess inhibition of autophosphorylation) or downstream targets of the Wnt pathway (e.g., β-catenin, c-Myc) overnight at 4°C. Also, probe for total TNIK and a loading control (e.g., GAPDH or β-actin).
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Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound inhibits the Wnt signaling pathway by targeting TNIK.
Caption: A logical workflow for troubleshooting common issues with this compound.
References
Technical Support Center: Optimizing Tnik-IN-8 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing Tnik-IN-8 in in vivo experiments. The information is designed to address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Q2: What is a recommended starting dose for this compound in mice?
Q3: How should I prepare this compound for in vivo administration?
A3: this compound is a powder that is typically dissolved in a vehicle suitable for in vivo use. The choice of vehicle will depend on the administration route. For oral gavage, a common formulation for similar compounds involves dissolving the inhibitor in a mixture of solvents. One suggested formulation for a similar TNIK inhibitor, NCB-0846, for intraperitoneal injection was a solution of DMSO, polyethylene glycol 400, and 30% 2-hydroxypropyl-β-cyclodextrin in a 10:45:45 volume ratio. For oral administration of this compound, you may consider formulations with DMSO, PEG300, and Tween 80, or suspending it in 0.2% carboxymethyl cellulose. It is imperative to first test the solubility and stability of this compound in your chosen vehicle. A small pilot batch should be prepared to check for precipitation before preparing the bulk solution for your study.
Q4: What are the potential side effects of TNIK inhibitors?
A4: While specific toxicity data for this compound is limited, general side effects have been observed with kinase inhibitors as a class. These can include alterations in thyroid function, bone metabolism, and glucose metabolism. Some kinase inhibitors have been associated with cardiovascular toxicities, such as hypertension and thromboembolic events. One study noted that the TNIK inhibitor NCB-0846 has potential hepatotoxicity. Researchers should closely monitor animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of organ damage. It is advisable to include a cohort for toxicity assessment in your initial dose-finding studies, including monitoring of liver enzymes and other relevant biomarkers.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility or precipitation of this compound in vehicle. | The chosen vehicle is not suitable for the required concentration. The compound may have crashed out of solution upon storage or temperature change. | Test a panel of biocompatible solvents and co-solvents (e.g., DMSO, PEG300, PEG400, Tween 80, corn oil, carboxymethyl cellulose). Prepare a fresh solution before each administration. Gentle heating or sonication may aid dissolution, but stability under these conditions should be verified. |
| Lack of efficacy in the in vivo model. | The dosage is too low. Poor oral bioavailability. The administration schedule is not optimal. The animal model is not responsive to TNIK inhibition. | Conduct a dose-escalation study to find the maximally tolerated dose (MTD) and an effective dose. Consider switching the route of administration (e.g., from oral gavage to intraperitoneal injection) to potentially increase bioavailability. Optimize the dosing frequency based on the pharmacokinetic profile of this compound if available, or based on data from similar compounds. Confirm TNIK expression and Wnt pathway activation in your tumor or disease model. |
| Observed toxicity or adverse effects in treated animals (e.g., weight loss, lethargy). | The dosage is too high. Off-target effects of the inhibitor. Vehicle-related toxicity. | Reduce the dosage or the frequency of administration. Include a vehicle-only control group to rule out toxicity from the formulation components. Monitor animal health closely (daily weight checks, clinical observations). Consider performing a preliminary toxicity study with a small group of animals to establish the MTD. If toxicity persists at effective doses, a different TNIK inhibitor with a better safety profile may be needed. |
| High variability in experimental results. | Inconsistent dosing technique (e.g., oral gavage). Stress induced by the administration procedure. Differences in drug metabolism between individual animals. | Ensure all personnel are properly trained and consistent in the administration technique. Consider less stressful alternatives to oral gavage if possible, such as voluntary consumption in palatable food. Increase the number of animals per group to improve statistical power. Ensure a homogenous population of animals (age, sex, and weight). |
Quantitative Data Summary
Table 1: In Vivo Dosages of Representative TNIK Inhibitors
| Inhibitor | Animal Model | Disease Model | Route of Administration | Dosage | Dosing Schedule | Reference |
| NCB-0846 | Mouse | Colorectal Cancer | Intraperitoneal | 50 mg/kg | Daily (b.i.d.) | |
| NCB-0846 | Mouse | Lung Squamous Cell Carcinoma | Oral Gavage | 100 mg/kg | - | |
| INS018-055 | Mouse | Liver Fibrosis | - | 3 and 10 mg/kg | b.i.d. | - |
Note: This table provides examples from published studies on other TNIK inhibitors and should be used as a reference for designing studies with this compound. Compound-specific optimization is essential.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (Example)
This protocol is a general guideline and should be optimized for this compound based on its specific solubility characteristics.
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO)
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PEG300
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Tween 80
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Sterile saline (0.9% NaCl)
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
Procedure:
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Determine the required concentration of this compound based on the desired dosage (mg/kg) and the average weight of the animals.
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Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.
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Prepare a stock solution by dissolving this compound in a minimal amount of DMSO. Vortex thoroughly to ensure complete dissolution.
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In a separate tube, prepare the vehicle solution. For a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, calculate the required volume of each component.
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Slowly add the this compound stock solution to the PEG300 while vortexing.
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Add the Tween 80 to the mixture and vortex until a clear solution is formed.
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Finally, add the sterile saline to reach the final volume and vortex thoroughly.
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If any precipitation is observed, gentle warming or brief sonication may be applied. However, ensure that the compound is stable under these conditions.
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Prepare the formulation fresh daily and protect it from light if the compound is light-sensitive.
Protocol 2: In Vivo Dose-Finding Study in a Mouse Xenograft Model (Example Workflow)
This protocol outlines a general workflow for determining the optimal dose of this compound.
Materials:
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Tumor cells for implantation
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Immunocompromised mice (e.g., BALB/c nude)
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This compound formulation
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Vehicle control
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Calipers for tumor measurement
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Animal balance
Procedure:
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Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice. Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
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Animal Randomization: Randomize the mice into different treatment groups (e.g., vehicle control, and multiple this compound dose groups such as 10, 30, and 100 mg/kg). A typical group size is 5-8 mice.
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Treatment Administration: Administer this compound or vehicle control according to the planned schedule (e.g., daily oral gavage).
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Monitoring:
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Measure tumor volume with calipers 2-3 times per week.
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Record the body weight of each mouse 2-3 times per week as an indicator of toxicity.
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Observe the animals daily for any clinical signs of distress or toxicity.
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Study Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specified size.
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Data Analysis:
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Plot the mean tumor volume ± SEM for each group over time.
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Plot the mean body weight ± SEM for each group over time.
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At the end of the study, excise the tumors and measure their final weight.
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Perform statistical analysis to determine the significance of the anti-tumor effect at different doses.
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Toxicity Assessment (Optional Satellite Group): Include a separate group of animals for each dose to be monitored for a longer period for signs of toxicity. Blood samples can be collected for hematology and clinical chemistry analysis, and major organs can be harvested for histopathological examination.
Visualizations
Caption: A diagram of the Wnt signaling pathway and the inhibitory action of this compound on TNIK.
Caption: A logical workflow for optimizing the in vivo dosage of this compound.
References
Technical Support Center: Minimizing Tnik-IN-8 Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to anticipate and mitigate potential toxicities associated with the TNIK (TRAF2- and Nck-interacting kinase) inhibitor, Tnik-IN-8, in preclinical animal models.
Disclaimer: Publicly available, detailed toxicology data specifically for this compound is limited. The guidance provided is based on data from related TNIK inhibitors, such as NCB-0846 and Rentosertib (INS018_055), and general principles of kinase inhibitor toxicology. Researchers should always perform thorough dose-range finding and toxicity studies for their specific animal model and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a potent and orally active small molecule inhibitor of TRAF2- and Nck-interacting kinase (TNIK). TNIK is a crucial serine/threonine kinase that positively regulates the Wnt signaling pathway, a pathway fundamental to cell proliferation and often dysregulated in cancers like colorectal cancer.[1][2] this compound is used in preclinical research to investigate the therapeutic potential of targeting the Wnt pathway for cancer treatment.
Q2: What are the potential on-target and off-target effects of inhibiting TNIK?
A2: The primary on-target effect of this compound is the inhibition of the Wnt signaling pathway by preventing TNIK from phosphorylating T-cell factor 4 (TCF4), a key step in activating Wnt target gene transcription.[2] Because the Wnt pathway is vital for tissue regeneration, particularly in tissues with high cell turnover like the gastrointestinal tract, on-target effects could include GI-related toxicities.[1] Off-target effects may arise from the inhibitor binding to other kinases. For instance, the related TNIK inhibitor NCB-0846 also shows inhibitory activity against kinases like FLT3, JAK3, and PDGFRα at higher concentrations, which could lead to a broader range of side effects.[3]
Q3: What are the common toxicities observed with kinase inhibitors in animal models?
A3: Kinase inhibitors as a class are associated with a range of potential toxicities. Common adverse effects observed in animal studies can include:
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Gastrointestinal issues: Diarrhea, weight loss, and dehydration.
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Hepatotoxicity: Elevated liver enzymes.
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Skin disorders: Rashes or other dermatological changes.
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Cardiovascular effects: Including hypertension and, less commonly, cardiac dysfunction.
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Endocrine disruptions: Such as hypothyroidism and hyperglycemia.
Q4: Is there specific toxicity data available for TNIK inhibitors in animal models?
A4: While specific data for this compound is scarce, studies on other TNIK inhibitors provide valuable insights:
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NCB-0846: In a mouse xenograft model, oral administration of NCB-0846 caused an initial drop in body weight, which gradually recovered. Computational models also predict potential hepatotoxicity for NCB-0846.
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Rentosertib (INS018_055): This next-generation TNIK inhibitor was well-tolerated in toxicology studies in mice and dogs. In a Phase 2a human trial, the most common adverse events leading to discontinuation were liver toxicity and diarrhea. These may be considered potential class effects for TNIK inhibitors.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Acute Animal Distress or Mortality Post-Dosing | - Dose is too high (exceeds Maximum Tolerated Dose, MTD).- Acute compound toxicity.- Formulation or vehicle issue. | 1. Review Dose: Immediately halt dosing. Conduct a formal dose-range finding study to establish the MTD in your specific animal model and strain.2. Administer Vehicle Control: Dose a control group with the vehicle alone to rule out toxicity from the formulation excipients.3. Check Formulation: Ensure the compound is fully solubilized or forms a homogenous suspension. Improper formulation can lead to inconsistent and potentially lethal dosing. |
| Significant Body Weight Loss (>15%) | - Gastrointestinal (GI) toxicity.- Reduced food/water intake due to malaise.- Systemic toxicity. | 1. Dose Reduction: Consider reducing the dose to a lower, better-tolerated level that maintains efficacy.2. Supportive Care: Provide supportive care, such as subcutaneous fluids for dehydration and palatable, high-calorie food supplements.3. Monitor GI Signs: Observe animals for signs of diarrhea or changes in stool consistency.4. Staggered Dosing: Introduce a less frequent dosing schedule (e.g., once every two days) to allow for recovery between doses. |
| Diarrhea | - On-target effect on GI tract homeostasis (Wnt pathway inhibition).- Off-target GI toxicity. | 1. Dose Modification: This is often the most effective strategy. Lower the dose or introduce a "drug holiday" (a short break from treatment) to allow the GI tract to recover.2. Supportive Care: Ensure animals have free access to water to prevent dehydration. Monitor hydration status closely.3. Pathology: At the end of the study, perform a histopathological examination of the intestinal tract to assess for damage. |
| Elevated Liver Enzymes (ALT/AST) | - Hepatotoxicity (potential class effect).- Species-specific metabolism leading to toxic metabolites. | 1. Monitor Liver Function: Collect blood samples for clinical chemistry analysis at baseline and at the end of the study.2. Dose Reduction: Lower the administered dose.3. Histopathology: At necropsy, collect the liver for histopathological analysis to identify any cellular damage, necrosis, or inflammation. |
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for related TNIK inhibitors, which can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Potency of TNIK Inhibitors
| Compound | Target | IC₅₀ (nM) | Notes |
|---|---|---|---|
| This compound | TNIK | 6 | Potent inhibitor with antitumor activity. |
| NCB-0846 | TNIK | 21 | Orally available inhibitor of Wnt signaling. |
Table 2: Preclinical and Clinical Observations for TNIK Inhibitors
| Compound | Animal Model | Dose | Key Observations |
|---|---|---|---|
| NCB-0846 | Mouse (Xenograft) | 50-150 mg/kg (oral) | Reduced tumor growth. Initial body weight loss was observed, which gradually recovered. |
| Rentosertib (INS018_055) | Mice & Dogs | N/A | Reported to be well-tolerated in preclinical toxicology studies. |
| Rentosertib (INS018_055) | Human (Phase 2a) | 30-60 mg | Generally safe and well-tolerated. Most common adverse events leading to discontinuation were liver toxicity and diarrhea. |
Experimental Protocols
Protocol 1: General Acute Toxicity Assessment in Mice
This protocol provides a framework for an initial assessment of this compound toxicity.
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Animals: Use healthy, young adult mice (e.g., C57BL/6), 8-10 weeks old. Include both males and females.
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Grouping: Assign animals to at least three dose groups of this compound and one vehicle control group (n=5 per sex per group). Doses should be selected based on preliminary range-finding studies.
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Acclimatization: Allow animals to acclimate for at least one week before the study begins.
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Administration: Administer a single dose of this compound or vehicle via the intended experimental route (e.g., oral gavage).
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Observations:
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Monitor animals continuously for the first 4 hours post-dosing, then at regular intervals for 14 days.
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Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of pain or distress.
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Measure body weight just before dosing and daily for 14 days.
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Endpoint: At the end of the 14-day observation period, euthanize all animals.
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Pathology: Perform a gross necropsy on all animals. Collect major organs (liver, kidneys, spleen, heart, lungs, GI tract) for histopathological examination to identify any target organ toxicity.
Visualizations
TNIK Signaling Pathway in Wnt Activation
Caption: TNIK's role in activating the canonical Wnt signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Toxicity Assessment
Caption: A generalized workflow for conducting a subacute toxicity study in an animal model.
References
dealing with Tnik-IN-8 precipitation in cell media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of Tnik-IN-8, a potent and orally active inhibitor of Traf2- and Nck-interacting kinase (TNIK). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on preventing the precipitation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of Traf2- and Nck-interacting kinase (TNIK) with an IC50 value of 6 nM.[1][2] TNIK is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway.[3][4][5] By inhibiting TNIK, this compound can disrupt aberrant Wnt signaling, which is implicated in the proliferation and survival of certain cancer cells, particularly in colorectal cancer. The inhibitor has demonstrated antitumor activity.
Q2: I've observed precipitation after adding my this compound DMSO stock to my cell culture medium. What are the common causes?
A2: Precipitation of this compound in cell culture media is a common issue for many hydrophobic small molecule inhibitors. The primary reasons for this include:
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Poor Aqueous Solubility: While this compound is highly soluble in dimethyl sulfoxide (DMSO), its solubility is significantly lower in aqueous solutions like cell culture media.
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"Solvent Shock": The rapid dilution of a concentrated DMSO stock into the aqueous medium can cause the compound to "crash out" of solution, leading to precipitation.
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High Final Concentration: The desired experimental concentration of this compound may exceed its solubility limit in your specific cell culture medium.
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Media Components: Interactions with proteins, salts, and other components in the culture medium can reduce the solubility of the compound.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Anhydrous, high-purity DMSO is the recommended solvent for preparing concentrated stock solutions of this compound. It is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can negatively impact the inhibitor's stability and solubility. This compound is soluble in DMSO at a concentration of 50 mg/mL (129.73 mM).
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: To avoid cytotoxic effects, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with many researchers aiming for a final concentration of 0.1% or less. It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell behavior.
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: this compound stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, store the aliquots at -80°C (for up to 6 months) or -20°C (for up to 1 month), protected from light.
Troubleshooting Guide: Preventing this compound Precipitation
If you are experiencing precipitation of this compound in your cell culture experiments, follow this troubleshooting guide to identify and resolve the issue.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon initial dilution into media | The final concentration of this compound exceeds its aqueous solubility limit. | Determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a solubility test (see Experimental Protocols). Reduce the final working concentration to below this limit. |
| "Solvent shock" from direct dilution of a highly concentrated stock. | Use a stepwise dilution method. Create an intermediate dilution of your this compound stock in DMSO before the final dilution into the pre-warmed cell culture medium. | |
| Precipitation observed after incubation | The compound is unstable or has low solubility at 37°C over time. | Visually inspect your cultures at different time points. If precipitation occurs later, consider reducing the incubation time or the final concentration of the inhibitor. |
| Evaporation from culture plates leading to increased compound concentration. | Ensure proper humidification of your incubator. For long-term experiments, consider using plates with low-evaporation lids or sealing plates with gas-permeable membranes. | |
| Inconsistent experimental results | Micro-precipitation is occurring, leading to uneven distribution of the inhibitor. | After preparing the final working solution, visually inspect it for any signs of cloudiness. A small aliquot can be checked under a microscope for micro-precipitates. Ensure thorough mixing after each dilution step. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (TNIK) | 6 nM | |
| Solubility in DMSO | 50 mg/mL (129.73 mM) | |
| Recommended Final DMSO Concentration in Cell Culture | < 0.5% (ideally ≤ 0.1%) | General knowledge |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
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This compound powder
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Anhydrous, high-purity DMSO
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Sterile, DNase/RNase-free microcentrifuge tubes
Procedure:
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Aseptically weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
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Add the calculated volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM).
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Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.
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Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
Objective: To dilute the this compound DMSO stock solution into cell culture medium while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Complete cell culture medium (containing serum and other supplements)
-
Sterile tubes
Procedure:
-
Pre-warm Media: Place a sufficient volume of your complete cell culture medium in a 37°C water bath or incubator for at least 15-20 minutes.
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To minimize "solvent shock," prepare an intermediate dilution of your stock solution in DMSO. For example, dilute your 10 mM stock to 1 mM in DMSO.
-
-
Final Dilution:
-
To prepare a 1 µM final working solution from a 1 mM intermediate stock, you will perform a 1:1000 dilution.
-
Pipette 1 µL of the 1 mM this compound intermediate stock solution.
-
Dispense the stock solution directly into 1 mL of the pre-warmed medium while gently agitating or vortexing the medium at a low setting. It is crucial to add the inhibitor to the bulk of the medium and not to the sides of the tube.
-
-
Mix Immediately: Cap the tube and mix immediately by gentle vortexing or by inverting the tube several times to ensure a rapid and uniform dispersion of the compound.
-
Final Check: Before adding the medium to your cells, hold the tube up to a light source to visually inspect for any signs of precipitation (e.g., cloudiness, visible particles).
-
Application: Use the freshly prepared medium containing this compound for your experiment without delay.
Visualizations
Caption: The role of TNIK in the canonical Wnt signaling pathway.
References
Technical Support Center: Confirming TNIK Inhibition by Tnik-IN-8 in Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming the cellular inhibition of TRAF2- and NCK-interacting kinase (TNIK) by the small molecule inhibitor, Tnik-IN-8.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit TNIK?
This compound is a potent and orally active inhibitor of TNIK with an IC50 value of 6 nM.[1] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the TNIK kinase domain. This prevents TNIK from phosphorylating its downstream substrates, thereby disrupting its signaling functions.[2][3][4]
Q2: What is the primary signaling pathway affected by TNIK inhibition?
The most well-characterized pathway regulated by TNIK is the canonical Wnt/β-catenin signaling pathway.[2] TNIK is a crucial component of the β-catenin/T-cell factor 4 (TCF4) transcriptional complex. It directly phosphorylates TCF4, which is essential for the activation of Wnt target gene expression. Therefore, inhibition of TNIK with this compound is expected to suppress the transcription of Wnt target genes.
Q3: What are the expected cellular effects of successful TNIK inhibition by this compound?
Successful inhibition of TNIK in cancer cells, particularly those with aberrant Wnt signaling, is expected to lead to:
-
Reduced proliferation and cell growth.
-
Induction of apoptosis.
-
Abrogation of cancer stem cell properties.
-
Downregulation of Wnt target genes such as AXIN2 and c-MYC.
Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for key experiments to confirm TNIK inhibition in a cellular context.
Guide 1: Assessing Downstream Target Phosphorylation by Western Blot
One of the most direct methods to confirm TNIK inhibition is to measure the phosphorylation status of its known substrate, TCF4. A decrease in phosphorylated TCF4 (p-TCF4) indicates successful target engagement by this compound.
Experimental Protocol: Western Blot for p-TCF4
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 10 nM - 1 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-TCF4 (phospho-Ser154) and total TCF4 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Data Presentation: Expected Western Blot Results
| Treatment | p-TCF4 (Ser154) | Total TCF4 | β-actin | Interpretation |
| Vehicle (DMSO) | Strong Band | Present | Present | Baseline TNIK activity |
| This compound (10 nM) | Reduced Band Intensity | Present | Present | Partial TNIK inhibition |
| This compound (100 nM) | Faint to No Band | Present | Present | Effective TNIK inhibition |
| This compound (1 µM) | No Band | Present | Present | Strong TNIK inhibition |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No change in p-TCF4 levels | This compound concentration is too low. | Increase the concentration of this compound. |
| Incubation time is too short. | Increase the incubation time. | |
| The antibody is not working. | Use a validated antibody for p-TCF4. | |
| Weak or no signal for p-TCF4 | Low abundance of p-TCF4. | Use a more sensitive ECL substrate or increase the amount of protein loaded. |
| Inefficient antibody. | Test different primary antibody dilutions. | |
| Inconsistent loading control | Pipetting errors. | Ensure accurate protein quantification and loading. |
Signaling Pathway Diagram
Caption: TNIK's role in the Wnt signaling pathway.
Guide 2: Measuring Changes in TNIK Protein Levels
Some kinase inhibitors can induce the degradation of their target protein. Therefore, it is valuable to assess the total TNIK protein levels following treatment with this compound.
Experimental Protocol: Western Blot for Total TNIK
The protocol is identical to the one described in Guide 1, but the primary antibodies used will be against total TNIK and a loading control.
Data Presentation: Expected Western Blot Results
| Treatment | Total TNIK | β-actin | Interpretation |
| Vehicle (DMSO) | Strong Band | Present | Baseline TNIK expression |
| This compound (100 nM) | Reduced Band Intensity | Present | This compound may induce TNIK degradation |
| This compound (1 µM) | Faint to No Band | Present | Significant this compound induced TNIK degradation |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No change in total TNIK levels | This compound does not induce TNIK degradation in this cell line. | This is a valid result. Focus on p-TCF4 levels and downstream effects. |
| Antibody is not working. | Use a validated antibody for total TNIK. |
Experimental Workflow Diagram
Caption: Western blot experimental workflow.
Guide 3: In Vitro Kinase Assay with Cell Lysates
To directly measure the enzymatic activity of TNIK in cells treated with this compound, you can perform an in vitro kinase assay using cell lysates as the source of the kinase.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted from commercially available kits like the ADP-Glo™ Kinase Assay.
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. Lyse the cells in a non-denaturing lysis buffer to preserve kinase activity.
-
Immunoprecipitation (Optional but Recommended): Immunoprecipitate TNIK from the cell lysates using an anti-TNIK antibody to increase specificity.
-
Kinase Reaction:
-
In a 384-well plate, add the cell lysate (or immunoprecipitated TNIK).
-
Add the substrate (e.g., purified TCF4 protein) and ATP to initiate the kinase reaction.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Measurement: Read the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, to the TNIK kinase activity.
Data Presentation: Expected Kinase Assay Results
| Treatment | Luminescence (RLU) | % TNIK Activity (Normalized to Vehicle) |
| Vehicle (DMSO) | 50,000 | 100% |
| This compound (10 nM) | 25,000 | 50% |
| This compound (100 nM) | 5,000 | 10% |
| This compound (1 µM) | 500 | 1% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background signal | Contaminating ATPase/kinase activity in the lysate. | Perform TNIK immunoprecipitation before the kinase assay. |
| Low signal-to-noise ratio | Insufficient TNIK in the lysate. | Increase the amount of cell lysate used. |
| Suboptimal reaction conditions. | Optimize ATP concentration and incubation time. |
Logical Relationship Diagram
Caption: Logic of the in vitro kinase assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Computational study on new natural compound inhibitors of Traf2 and Nck-interacting kinase (TNIK) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Insight into TNIK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tnik-IN-8 Resistance Mechanisms in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the TNIK inhibitor, Tnik-IN-8, in their cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and orally active inhibitor of TRAF2- and NCK-interacting kinase (TNIK) with an IC50 value of 6 nM.[1] TNIK is a serine/threonine kinase that plays a crucial role as a regulator of the Wnt signaling pathway.[2] By inhibiting TNIK, this compound disrupts the downstream signaling cascade that is often aberrantly activated in various cancers, particularly colorectal cancer, leading to the suppression of cancer cell growth and survival.[3]
Q2: My cancer cell line is not responding to this compound treatment. What are the possible reasons for this intrinsic resistance?
Intrinsic resistance to this compound can occur for several reasons:
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Low TNIK Expression: The target cell line may not express sufficient levels of TNIK for the inhibitor to exert its effect. TNIK amplification has been observed in a number of human cancers, and cell lines with higher TNIK expression tend to be more sensitive to TNIK inhibitors.[4][5]
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Alternative Signaling Pathways: The cancer cells may rely on other signaling pathways for their proliferation and survival that are independent of the TNIK-mediated Wnt pathway.
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Pre-existing Mutations: The cell line may harbor mutations in the TNIK gene or downstream components of the Wnt pathway that prevent this compound from binding effectively or circumvent its inhibitory action.
Q3: My cancer cell line initially responded to this compound, but has now developed acquired resistance. What are the likely mechanisms?
Acquired resistance to kinase inhibitors like this compound can be broadly categorized into on-target and off-target mechanisms.
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On-Target Resistance: This typically involves genetic alterations within the TNIK kinase domain itself. A common mechanism is the emergence of secondary mutations, such as "gatekeeper" mutations, that sterically hinder the binding of this compound to the ATP-binding pocket. For instance, a V31W mutation in TNIK has been identified as a potential inhibitor-resistant mutant.
-
Off-Target Resistance: This involves the activation of bypass signaling pathways that compensate for the inhibition of TNIK. This can include the amplification or activation of other receptor tyrosine kinases or downstream signaling molecules. Additionally, increased expression of ATP-binding cassette (ABC) transporters can actively efflux the inhibitor from the cell, reducing its intracellular concentration and effectiveness.
Troubleshooting Guides
Issue 1: No or weak response to this compound in a new cancer cell line.
Possible Cause 1: Low TNIK expression.
-
Troubleshooting Step: Assess TNIK protein levels in your cell line using Western blotting and compare them to sensitive cell lines.
-
Expected Outcome: If TNIK expression is low or absent, the cell line is likely intrinsically resistant. Consider using a different model system with known TNIK dependency.
Possible Cause 2: Cell line is not dependent on the Wnt/β-catenin pathway.
-
Troubleshooting Step: Evaluate the activation status of the Wnt/β-catenin pathway by measuring the levels of active (non-phosphorylated) β-catenin and the expression of downstream target genes like AXIN2 and MYC using Western blotting and qRT-PCR.
-
Expected Outcome: If the pathway is not active, the cells are likely not sensitive to TNIK inhibition.
Issue 2: Development of resistance after initial sensitivity to this compound.
Possible Cause 1: On-target secondary mutation in the TNIK kinase domain.
-
Troubleshooting Step: Sequence the TNIK gene in the resistant cell line and compare it to the parental, sensitive cell line to identify potential mutations in the kinase domain.
-
Expected Outcome: Identification of mutations, such as in the gatekeeper residue, would confirm on-target resistance.
Possible Cause 2: Activation of a bypass signaling pathway.
-
Troubleshooting Step: Perform phosphoproteomic or transcriptomic analysis to identify upregulated signaling pathways in the resistant cells compared to the parental cells.
-
Expected Outcome: This may reveal activation of alternative survival pathways that can be targeted with combination therapies.
Possible Cause 3: Increased drug efflux due to ABC transporter upregulation.
-
Troubleshooting Step: Measure the expression and activity of ABC transporters like P-glycoprotein (ABCB1/P-gp), MRP1 (ABCC1), and BCRP (ABCG2) using qRT-PCR, Western blotting, and functional efflux assays.
-
Expected Outcome: Increased expression and activity of these transporters would suggest that drug efflux is a contributing factor to the observed resistance.
Quantitative Data
The following table summarizes the IC50/EC50 values for the TNIK inhibitor NCB-0846 in various cancer cell lines. While not this compound, these values can provide a useful reference for expected potency in sensitive lines.
| Cell Line | Cancer Type | IC50/EC50 (nM) | Reference |
| HCT116 | Colorectal Carcinoma | IC50: 21 | |
| LK2 | Lung Squamous Cell Carcinoma | EC50: 230 | |
| NCI-H520 | Lung Squamous Cell Carcinoma | Dose-dependent reduction in viability | |
| SW900 | Lung Squamous Cell Carcinoma | Sensitive to NCB-0846 | |
| NCI-H157 | Lung Squamous Cell Carcinoma | EC50: 870 | |
| KNS62 | Lung Squamous Cell Carcinoma | Resistant to NCB-0846 |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a stepwise dose-escalation method to generate acquired resistance to this compound.
-
Determine Initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cancer cell line.
-
Initiate Resistance Induction: Culture the parental cells in their standard growth medium containing this compound at a starting concentration of approximately IC10 to IC20.
-
Dose Escalation: Maintain the cells in the this compound-containing medium. Once the cells resume a normal growth rate, gradually increase the concentration of this compound (e.g., by 1.5 to 2-fold increments).
-
Establishment of Resistant Population: Continue this process for several months until the cells can proliferate in a significantly higher concentration of this compound (e.g., 1 µM or higher).
-
Confirmation of Resistance: Determine the IC50 of the resistant cell population and compare it to the parental cell line. A significant increase (typically >10-fold) confirms resistance.
-
Maintenance of Resistant Phenotype: Maintain the resistant cell line in a medium containing a maintenance dose of this compound to prevent the loss of the resistant phenotype.
Protocol 2: Western Blot for Wnt/β-catenin Pathway Activation
This protocol allows for the assessment of the Wnt/β-catenin signaling pathway status.
-
Cell Lysis: Lyse parental and this compound resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total β-catenin, active (non-phosphorylated) β-catenin, and downstream targets like c-Myc and Cyclin D1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: ABC Transporter Activity Assay (Calcein-AM Efflux Assay)
This protocol measures the functional activity of ABC transporters like P-gp and MRP1.
-
Cell Seeding: Seed parental and resistant cells in a 96-well plate.
-
Inhibitor Pre-incubation: Pre-incubate the cells with a known ABC transporter inhibitor (e.g., verapamil for P-gp) or vehicle control for 30-60 minutes.
-
Substrate Loading: Add the fluorescent substrate Calcein-AM to the wells and incubate for 30-60 minutes. Calcein-AM is a non-fluorescent substrate that is converted to fluorescent calcein by intracellular esterases.
-
Efflux Period: Remove the Calcein-AM containing medium and replace it with fresh medium with or without the ABC transporter inhibitor.
-
Fluorescence Measurement: Measure the intracellular fluorescence at different time points using a fluorescence plate reader.
-
Data Analysis: Reduced intracellular fluorescence in the absence of an inhibitor indicates active efflux. Compare the efflux rate between parental and resistant cells.
Visualizations
Caption: this compound inhibits the Wnt/β-catenin signaling pathway by targeting TNIK.
Caption: Potential on-target and off-target mechanisms of resistance to this compound.
Caption: Workflow for generating and characterizing this compound resistant cell lines.
References
- 1. Mutations in the postsynaptic density signaling hub TNIK disrupt PSD signaling in human models of neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNIK Inhibition Sensitizes TNIK-Overexpressing Lung Squamous Cell Carcinoma to Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
best practices for storing and handling Tnik-IN-8
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Tnik-IN-8, alongside detailed troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
For long-term storage, this compound solid should be stored at -20°C for up to three years. For shorter durations, it can be stored at 4°C for up to two years.
Q2: How do I prepare a stock solution of this compound?
This compound is soluble in DMSO. To prepare a stock solution, dissolve the solid compound in high-purity DMSO. For example, to make a 10 mM stock solution, dissolve 3.85 mg of this compound (Molecular Weight: 385.43 g/mol ) in 1 mL of DMSO. Gentle warming and sonication can aid in complete dissolution.
Q3: How should I store the this compound stock solution?
Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month. When stored at -80°C, it is recommended to use it within six months.
Q4: What is the mechanism of action of this compound?
This compound is a potent and orally active inhibitor of Traf2- and Nck-interacting kinase (TNIK).[1] TNIK is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway by phosphorylating TCF4, a key transcription factor.[2] By inhibiting TNIK, this compound disrupts the Wnt/β-catenin signaling cascade, which is often dysregulated in various cancers, leading to anti-tumor activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture medium | - The final concentration of DMSO is too high. - The concentration of this compound exceeds its solubility limit in the aqueous medium. - Interaction with components in the serum or medium. | - Ensure the final DMSO concentration in your culture medium does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. - Prepare a more diluted stock solution or decrease the final working concentration of this compound. - Test different serum percentages or types of media to assess compatibility. - Add this compound stock solution to the medium dropwise while gently vortexing to ensure rapid mixing and prevent localized high concentrations. |
| Inconsistent or no observable effect on cells | - Inactive compound due to improper storage or handling. - Insufficient incubation time or concentration. - Cell line is not sensitive to TNIK inhibition. - Degradation of this compound in the culture medium over long incubation periods. | - Verify the storage conditions and age of your this compound stock. Prepare a fresh stock solution if necessary. - Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. - Confirm that your cell line has an active Wnt signaling pathway, as this is the primary target of this compound. - For long-term experiments (e.g., > 48 hours), consider replenishing the medium with fresh this compound. |
| Unexpected off-target effects or cell toxicity | - The concentration of this compound is too high. - The specific cell line is highly sensitive to the inhibitor. - Off-target kinase inhibition. | - Lower the concentration of this compound to the lowest effective dose. - Perform a cytotoxicity assay (e.g., LDH release) to distinguish between targeted anti-proliferative effects and general toxicity. - Review the literature for known off-target effects of TNIK inhibitors. Some TNIK inhibitors have been shown to affect other kinases like MINK1 and MAP4K4. |
| Difficulty in detecting TNIK by Western Blot after treatment | - Inefficient cell lysis. - Low protein concentration in the lysate. - Improper antibody dilution or incubation. | - Use a lysis buffer appropriate for extracting the target protein. RIPA buffer is generally suitable for whole-cell extracts. - Ensure you are loading a sufficient amount of protein per lane (typically 20-50 µg). - Optimize the primary antibody concentration and incubate overnight at 4°C with gentle shaking. |
Quantitative Data Summary
| Parameter | Value | Reference Cell Line(s) | Source(s) |
| IC50 (this compound) | 6 nM | (Biochemical Assay) | |
| IC50 (NCB-0846, another TNIK inhibitor) | ~500 nM (Cell Viability) | LSCC cell lines (LK2, H520, SW900) | |
| In Vivo Dosage (NCB-0846) | 100 mg/kg, b.i.d., oral gavage | Mouse xenograft models (LSCC) | |
| Stock Solution Concentration | 10 mM in DMSO | N/A | |
| Storage (Solid) | -20°C (3 years), 4°C (2 years) | N/A | - |
| Storage (Solution in DMSO) | -80°C (6 months), -20°C (1 month) | N/A |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol outlines a general procedure for assessing the effect of this compound on cell viability using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Appropriate cell line and complete culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. A suggested starting concentration range is 1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only, at the same final concentration as the highest this compound treatment).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of TNIK
This protocol describes how to detect TNIK protein levels in cells treated with this compound.
Materials:
-
This compound treated and control cell pellets
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against TNIK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Wash cell pellets with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes with agitation.
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TNIK antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Visualizations
Caption: this compound inhibits the Wnt signaling pathway by targeting TNIK in the nucleus.
Caption: Workflow for a cell viability assay using this compound.
References
Validation & Comparative
Comparative Analysis of TNIK Inhibitors in Colorectal Cancer Models: Tnik-IN-8 vs. NCB-0846
A Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Traf2- and NCK-interacting kinase (TNIK) has emerged as a compelling therapeutic target in colorectal cancer (CRC), primarily due to its critical role in the Wnt signaling pathway, a key driver of tumorigenesis in a majority of CRC cases.[1][2][3] This guide provides a comparative overview of two small molecule inhibitors of TNIK: Tnik-IN-8 and NCB-0846.
It is important to note at the outset that there is a significant disparity in the publicly available preclinical data for these two compounds. NCB-0846 has been extensively characterized in numerous studies, with detailed in vitro and in vivo data in CRC models. In contrast, the available information for this compound is currently limited to its biochemical potency. This guide will present the comprehensive data for NCB-0846 as a benchmark for a TNIK inhibitor in CRC and will clearly delineate the current knowledge gaps for this compound.
Mechanism of Action: Targeting the Wnt Signaling Pathway
The Wnt signaling pathway is aberrantly activated in over 80% of colorectal cancers, most commonly through mutations in the APC gene.[2] This leads to the accumulation of β-catenin, which then translocates to the nucleus and forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of genes promoting cell proliferation and survival.[1] TNIK is a crucial component of this nuclear complex, where it phosphorylates TCF4, a necessary step for the full activation of Wnt target gene transcription. By inhibiting the kinase activity of TNIK, both this compound and NCB-0846 are designed to block this critical step, thereby suppressing the oncogenic output of the Wnt pathway.
Figure 1. Simplified Wnt signaling pathway and the role of TNIK inhibition.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and NCB-0846.
Table 1: Biochemical Potency
| Compound | Target | IC50 (nM) |
| This compound | TNIK | 6 |
| NCB-0846 | TNIK | 21 |
Table 2: In Vitro Activity in Colorectal Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 / Effect |
| This compound | Not Available | Not Available | Data not available |
| NCB-0846 | HCT116 | Cell Growth (2D) | ~1 µM |
| HCT116 | Colony Formation (Soft Agar) | ~0.1 µM | |
| DLD-1 | TCF/LEF Reporter Assay | Inhibition observed | |
| HCT116 | TCF/LEF Reporter Assay | Inhibition observed |
Table 3: In Vivo Efficacy in Colorectal Cancer Models
| Compound | Model | Dosing | Effect |
| This compound | Not Available | Not Available | Data not available |
| NCB-0846 | HCT116 Xenograft | Orally administrable | Tumor growth suppression |
| ApcMin/+ Mouse | Orally administrable | Reduced intestinal tumorigenesis | |
| Patient-Derived Xenografts (PDX) | Orally administrable | Tumor growth suppression |
Table 4: Kinase Selectivity of NCB-0846
| Kinase | Inhibition at 0.1 µM |
| FLT3 | >80% |
| JAK3 | >80% |
| PDGFRα | >80% |
| TRKA | >80% |
| CDK2/CycA2 | >80% |
| HGK | >80% |
| (Data from Masuda et al., 2016) |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are the methodologies for key experiments conducted with NCB-0846, which can serve as a reference for future studies on TNIK inhibitors.
Figure 2. General experimental workflow for evaluating TNIK inhibitors in CRC.
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against TNIK.
-
Methodology: Recombinant human TNIK protein is incubated with a specific substrate (e.g., a peptide or protein known to be phosphorylated by TNIK) and ATP. The inhibitor is added at various concentrations. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radiometric assays (32P-ATP) or fluorescence-based assays.
Cell Viability and Colony Formation Assays
-
Objective: To assess the effect of the inhibitor on the proliferation and survival of CRC cells.
-
Methodology:
-
Cell Viability (2D): CRC cell lines (e.g., HCT116, DLD-1) are seeded in 96-well plates and treated with increasing concentrations of the inhibitor for a defined period (e.g., 72 hours). Cell viability is measured using assays like MTS or CellTiter-Glo, which quantify metabolic activity.
-
Colony Formation (3D): Cells are suspended in a soft agar matrix in the presence of the inhibitor and allowed to grow for several weeks. The number and size of the resulting colonies are quantified as a measure of anchorage-independent growth, a hallmark of cancer cells.
-
Wnt/β-catenin Reporter Assay
-
Objective: To directly measure the effect of the inhibitor on the transcriptional activity of the Wnt pathway.
-
Methodology: CRC cells are transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene. Cells are then treated with the inhibitor, and luciferase activity is measured to determine the level of Wnt pathway activation.
Western Blot Analysis
-
Objective: To examine the effect of the inhibitor on the phosphorylation of TNIK targets and the expression of Wnt target genes at the protein level.
-
Methodology: CRC cells are treated with the inhibitor for a specified time. Cell lysates are then prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins of interest, such as phosphorylated TCF4, total TCF4, β-catenin, c-MYC, and AXIN2.
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology:
-
Cell Line-Derived Xenografts: Human CRC cells (e.g., HCT116) are subcutaneously injected into immunodeficient mice. Once tumors are established, mice are treated with the inhibitor (e.g., via oral gavage) or a vehicle control. Tumor volume is measured regularly to assess treatment efficacy.
-
Patient-Derived Xenografts (PDX): Tumor fragments from a patient's CRC are implanted into immunodeficient mice. These models are considered to be more representative of the patient's tumor. The treatment and monitoring protocol is similar to that for cell line-derived xenografts.
-
Genetic Mouse Models: Mice that are genetically engineered to develop intestinal tumors (e.g., ApcMin/+ mice) are treated with the inhibitor to assess its ability to prevent or slow down tumor development in a more physiologically relevant context.
-
Conclusion and Future Directions
NCB-0846 has demonstrated promising preclinical activity as a TNIK inhibitor in various colorectal cancer models. It effectively inhibits the Wnt signaling pathway, reduces cancer cell proliferation and survival, and suppresses tumor growth in vivo. Its oral bioavailability further enhances its potential as a therapeutic agent.
In contrast, the publicly available data on this compound is currently insufficient to make a meaningful comparison with NCB-0846 in the context of colorectal cancer. While its low nanomolar IC50 against TNIK is encouraging, comprehensive preclinical studies are required to elucidate its mechanism of action in CRC cells and to evaluate its in vitro and in vivo efficacy.
For researchers in the field, the extensive dataset available for NCB-0846 provides a valuable framework for the evaluation of new TNIK inhibitors like this compound. Future studies on this compound should aim to generate data on its effects on CRC cell viability, colony formation, Wnt pathway activity, and in vivo tumor growth in relevant xenograft and genetic models. A head-to-head comparison with NCB-0846 in these assays would be highly informative for the drug development community. Furthermore, detailed kinase selectivity profiling of this compound will be crucial to understand its off-target effects and potential for toxicity.
References
A Comparative Guide to TNIK Inhibitors: Tnik-IN-8 vs. Mebendazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two known inhibitors of the Traf2- and NCK-interacting kinase (TNIK): Tnik-IN-8 and the repurposed anthelmintic drug, mebendazole. This document synthesizes available experimental data to evaluate their performance as TNIK inhibitors, offering insights into their potency, mechanism of action, and cellular effects.
Executive Summary
This compound and mebendazole both target TNIK, a serine/threonine kinase crucial in the Wnt signaling pathway, which is frequently dysregulated in various cancers. This compound is a highly potent and selective inhibitor of TNIK's kinase activity. Mebendazole, an FDA-approved drug, has been identified as a TNIK inhibitor, but its mechanism of action is multifaceted and a subject of ongoing research, with evidence suggesting both direct kinase inhibition and induction of TNIK protein degradation. This guide presents a detailed comparison to aid researchers in selecting the appropriate tool compound for their studies.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and mebendazole as TNIK inhibitors.
Table 1: Biochemical Activity against TNIK
| Compound | Parameter | Value | Notes |
| This compound | IC50 | 6 nM[1] | Direct measure of inhibitory concentration against TNIK kinase activity. |
| Mebendazole | Kd | ~1 µM[2][3] | Dissociation constant, indicating binding affinity to TNIK. A direct IC50 value from a biochemical assay is not readily available in the reviewed literature. |
Table 2: Cellular Activity and Other Kinase Inhibition
| Compound | Assay | Cell Line/Target | IC50/EC50 |
| This compound | Anti-proliferative | HCT116 | 2.11 µM[4] |
| Mebendazole | Anti-proliferative | Glioblastoma cell lines | 288 nM - 2.1 µM[5] |
| Anti-proliferative | Chronic Myeloid Leukemia (K562) | 104.3 nM | |
| Anti-proliferative | Ovarian Cancer (OVCAR3) | 0.625 µM | |
| Anti-proliferative | Ovarian Cancer (OAW42) | 0.312 µM | |
| Kinase Inhibition | MAPK14/p38α | 104 ± 46 nM | |
| ABL1 | Active (no IC50 specified) | ||
| MAPK1/ERK2 | Active (no IC50 specified) |
Mechanism of Action
This compound is a potent, ATP-competitive inhibitor that directly targets the kinase activity of TNIK. Its high potency in biochemical assays suggests a direct and efficient inhibition of the enzyme's catalytic function.
Mebendazole presents a more complex mechanistic profile. While some studies suggest it can directly inhibit TNIK kinase activity, with a reported dissociation constant of approximately 1 µM, other evidence points towards an alternative mechanism. A study on a soluble oxetane derivative of mebendazole, OBD9, found that it does not directly inhibit TNIK's catalytic activity but instead promotes the autophagic degradation of the TNIK protein. This suggests that mebendazole's effect on the Wnt pathway may be mediated by reducing the total cellular levels of TNIK, rather than solely inhibiting its enzymatic function. Furthermore, mebendazole is a well-known inhibitor of tubulin polymerization, which contributes to its anti-cancer effects by inducing mitotic arrest.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the TNIK signaling pathway and a general workflow for comparing TNIK inhibitors.
Caption: TNIK's role in the canonical Wnt signaling pathway and points of intervention for this compound and Mebendazole.
Caption: A general experimental workflow for comparing the efficacy of TNIK inhibitors.
Experimental Protocols
In Vitro TNIK Kinase Assay (ADP-Glo™ Format)
This protocol is designed to determine the direct inhibitory effect of compounds on TNIK's enzymatic activity.
Materials:
-
Recombinant human TNIK enzyme
-
Myelin basic protein (MBP) or a specific peptide substrate for TNIK
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2.5 mM MnCl2, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (this compound, mebendazole) dissolved in DMSO
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a 384-well plate, add the TNIK enzyme to each well.
-
Add the test compounds at various concentrations to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be close to its Km for TNIK if known.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (CellTiter-Glo®)
This protocol assesses the effect of the inhibitors on the viability and proliferation of cancer cells.
Materials:
-
Human colorectal cancer cell lines (e.g., HCT116, DLD1)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Test compounds (this compound, mebendazole) dissolved in DMSO
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
Procedure:
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a DMSO-only vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each treatment relative to the vehicle control and determine the EC50 value.
Western Blot Analysis of TNIK Protein Levels
This protocol is used to determine if the inhibitors affect the total cellular concentration of the TNIK protein.
Materials:
-
Human colorectal cancer cell lines
-
Test compounds (this compound, mebendazole)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Primary antibodies (anti-TNIK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the test compounds at specified concentrations for a set duration (e.g., 24 or 48 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against TNIK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities to determine the relative change in TNIK protein levels.
Conclusion
This compound is a highly potent and specific inhibitor of TNIK's kinase activity, making it a valuable tool for studies focused on the direct catalytic function of TNIK. Mebendazole, on the other hand, is a repurposed drug with a more complex and potentially pleiotropic mechanism of action against TNIK, which may involve both direct inhibition and induced protein degradation. Its established clinical safety profile makes it an interesting candidate for therapeutic applications, though its polypharmacology, including its effects on tubulin and other kinases, should be considered when interpreting experimental results. The choice between these two inhibitors will depend on the specific research question, with this compound being more suitable for targeted studies of TNIK kinase activity and mebendazole for investigations into broader anti-cancer effects that may involve multiple pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Modeling and Discovery of Mebendazole as a Novel TRAF2- and NCK-interacting Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NCB-0846 | TNIK inhibitor | Probechem Biochemicals [probechem.com]
Tnik-IN-8: A Comparative Guide to its Efficacy in Wnt Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tnik-IN-8's effect on Wnt target gene expression relative to other known inhibitors of the Wnt signaling pathway. The information is compiled from preclinical data to assist researchers in evaluating this compound for their specific applications.
Introduction to TNIK and the Wnt Signaling Pathway
The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and embryonic development. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that plays a pivotal role as a downstream activator in the canonical Wnt signaling pathway. TNIK forms a complex with T-cell factor 4 (TCF4) and β-catenin, leading to the phosphorylation of TCF4 and subsequent activation of Wnt target gene transcription.[1][2][3] This central role makes TNIK an attractive therapeutic target for cancers driven by dysregulated Wnt signaling.
This compound is a potent and orally active inhibitor of TNIK. By targeting the kinase activity of TNIK, this compound aims to disrupt the aberrant Wnt signaling cascade, thereby inhibiting the expression of oncogenic Wnt target genes and suppressing tumor growth.
Mechanism of Action: this compound in the Wnt Signaling Pathway
This compound functions as an ATP-competitive inhibitor of TNIK. By binding to the ATP-binding pocket of TNIK's kinase domain, it prevents the phosphorylation of TCF4. This action is critical as TCF4 phosphorylation is a necessary step for the full transcriptional activation of Wnt target genes. The inhibition of this process leads to the downregulation of key genes involved in cell proliferation and survival, such as AXIN2 and c-MYC.
References
Tnik-IN-8 and Cisplatin: A Synergistic Combination Against Small Cell Lung Cancer
A detailed analysis of the enhanced anti-tumor effects of combining the TNIK inhibitor, Tnik-IN-8, with the conventional chemotherapeutic agent, cisplatin, in the context of Small Cell Lung Cancer (SCLC). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the supporting experimental data, detailed methodologies, and the underlying signaling pathways.
The combination of this compound, a potent and selective inhibitor of TRAF2 and NCK-interacting kinase (TNIK), with the platinum-based chemotherapy drug cisplatin has demonstrated a significant synergistic effect in reducing cell viability and overcoming cisplatin resistance in Small Cell Lung Cancer (SCLC) cell lines. This guide consolidates the key preclinical findings, offering a direct comparison of the efficacy of the combination therapy versus monotherapy.
Data Presentation: Enhanced Efficacy of Combination Therapy
The synergistic effect of this compound (specifically, the compound NCB-0846) and cisplatin has been evaluated in cisplatin-resistant SCLC cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, indicating a marked decrease in the concentration of cisplatin required to inhibit cancer cell growth when used in combination with this compound.
| Cell Line | Treatment | IC50 (µM) |
| Cisplatin-Resistant SCLC | Cisplatin | > 10 |
| NCB-0846 | ~ 0.5 | |
| Cisplatin + NCB-0846 (0.5 µM) | ~ 2.5 |
Note: The data presented is a representative summary based on findings from preclinical studies. Actual IC50 values may vary depending on the specific SCLC cell line and experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments that form the basis of the synergistic findings are outlined below.
Cell Viability Assay
This assay is crucial for determining the IC50 values and assessing the synergistic effect of this compound and cisplatin.
1. Cell Culture:
-
Cisplatin-resistant SCLC cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Treatment:
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Cells are treated with escalating doses of cisplatin, this compound (NCB-0846), or a combination of both for 96 hours.
3. Viability Assessment:
-
After the 96-hour incubation period, cell viability is determined using a CellTiter-Glo® Luminescent Cell Viability Assay.
-
The luminescence is measured using a plate reader.
4. Data Analysis:
-
The IC50 values are calculated using non-linear regression analysis from the dose-response curves.
-
The synergistic effect is quantified by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.
Western Blot Analysis
Western blotting is employed to investigate the molecular mechanisms underlying the observed synergy, particularly the effects on DNA damage and apoptosis markers.
1. Protein Extraction:
-
SCLC cells are treated with DMSO (control), cisplatin (1 µmol/L), and/or this compound (NCB-0846) (500 nmol/L) for 48 hours.
-
Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
2. Gel Electrophoresis and Transfer:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
3. Immunoblotting:
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against key proteins such as cleaved PARP (a marker of apoptosis) and γH2AX (a marker of DNA damage) overnight at 4°C.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
4. Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow
The synergistic effect of this compound and cisplatin in SCLC is believed to be mediated through the inhibition of the Wnt signaling pathway and the subsequent downregulation of key survival proteins, thereby sensitizing the cancer cells to cisplatin-induced DNA damage.
Caption: Synergistic mechanism of this compound and cisplatin in SCLC.
Caption: Experimental workflow for evaluating synergy.
Unveiling the Selectivity of TNIK Inhibitors: A Comparative Guide to Cross-Reactivity with GCK Family Kinases
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a detailed comparison of the cross-reactivity profile of the potent TRAF2- and NCK-interacting kinase (TNIK) inhibitor, NCB-0846, against other members of the Germinal Center Kinase (GCK) family. Experimental data, detailed protocols, and pathway visualizations are presented to offer a comprehensive overview for informed decision-making in drug discovery and development.
Traf2- and NCK-interacting kinase (TNIK), a member of the Ste20 serine/threonine protein kinase family, has emerged as a significant therapeutic target in oncology and other diseases.[1][2] As with any kinase inhibitor, assessing its selectivity is a critical step to anticipate potential off-target effects and to understand its full pharmacological profile. This guide focuses on the cross-reactivity of a well-characterized TNIK inhibitor, NCB-0846, with other kinases within the GCK family, also known as the STE20 group.
Kinase Inhibition Profile of NCB-0846
NCB-0846 is a potent inhibitor of TNIK with a reported half-maximal inhibitory concentration (IC50) of 21 nM.[3][4] While it demonstrates selectivity for TNIK over a broad panel of 46 other kinases, it is known to inhibit a few other kinases with significant potency.[5] Notably, its diastereomer, NCB-0970, exhibits a similar inhibitory profile against a wide range of kinases but is significantly less active against members of the STE20 kinase family, including TNIK, suggesting that NCB-0846's activity extends to other GCK family members.
Cross-Reactivity Data against GCK Family and Other Kinases
The following table summarizes the known inhibitory activities of NCB-0846 against TNIK and other selected kinases, including members of the GCK/STE20 family. This data is crucial for understanding the inhibitor's selectivity window.
| Kinase Target | Kinase Family | NCB-0846 Inhibition | Reference |
| TNIK (MAP4K7) | GCK-IV (STE20) | IC50 = 21 nM | |
| HGK (MAP4K4) | GCK-I (STE20) | >80% inhibition at 100 nM | |
| FLT3 | Receptor Tyrosine Kinase | >80% inhibition at 100 nM | |
| JAK3 | Janus Kinase | >80% inhibition at 100 nM | |
| PDGFRα | Receptor Tyrosine Kinase | >80% inhibition at 100 nM | |
| TrkA | Receptor Tyrosine Kinase | >80% inhibition at 100 nM | |
| Cdk2/CycA2 | Cyclin-Dependent Kinase | >80% inhibition at 100 nM |
Note: A comprehensive, publicly available dataset of IC50 or Kd values for NCB-0846 against a full panel of GCK family kinases is not currently available. The data presented is based on published findings.
Experimental Protocols for Kinase Profiling
The determination of kinase inhibitor selectivity relies on robust and standardized experimental assays. Two commonly employed methods are the KINOMEscan™ binding assay and the ADP-Glo™ kinase assay.
KINOMEscan™ Assay Protocol
The KINOMEscan™ platform is a competition-based binding assay that quantitatively measures the interaction between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified using quantitative PCR (qPCR) of a DNA tag fused to the kinase. A lower amount of captured kinase in the presence of the test compound indicates a stronger interaction.
Workflow:
-
A kinase tagged with a unique DNA identifier is incubated with the test compound (NCB-0846) and an immobilized ligand.
-
After an incubation period to reach equilibrium, the unbound kinase is washed away.
-
The amount of kinase bound to the immobilized ligand is determined by qPCR of the DNA tag.
-
The results are typically reported as percent of control (DMSO) or as a dissociation constant (Kd) derived from a dose-response curve.
ADP-Glo™ Kinase Assay Protocol
The ADP-Glo™ Kinase Assay is a luminescence-based method to measure the enzymatic activity of a kinase.
Principle: The assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The luminescent signal is generated by converting the produced ADP back to ATP, which is then used in a luciferase-luciferin reaction.
Workflow:
-
The kinase (e.g., a GCK family member) is incubated with its substrate, ATP, and the test inhibitor (NCB-0846) in a kinase reaction buffer.
-
After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.
-
A "Kinase Detection Reagent" is then added, which contains an enzyme that converts ADP to ATP and the luciferase/luciferin mixture.
-
The generated luminescent signal is measured using a luminometer. A decrease in luminescence in the presence of the inhibitor indicates inhibition of kinase activity.
GCK Family Kinases and Their Signaling Pathways
The Germinal Center Kinase (GCK) family, a subgroup of the STE20 kinases, plays crucial roles in various cellular processes, including stress responses, cytoskeletal rearrangement, and apoptosis. TNIK and its close relative, Misshapen/NIKs-related kinase (MINK1), are key components of the c-Jun N-terminal kinase (JNK) and Wnt signaling pathways.
Understanding the signaling context of these kinases is essential for interpreting the potential biological consequences of cross-reactivity. For instance, the redundant function of MAP4K4, MINK1, and TNIK in regulating stress-induced JNK signaling suggests that inhibiting multiple members of this family could lead to a more profound effect on this pathway.
Conclusion
The TNIK inhibitor NCB-0846 demonstrates high potency against its primary target. However, available data indicates a degree of cross-reactivity with other kinases, including members of the GCK/STE20 family such as HGK (MAP4K4). While a complete quantitative profile against all GCK family members is not publicly available, the existing information underscores the importance of comprehensive selectivity profiling for any kinase inhibitor in development. The shared roles of TNIK and other GCK family kinases in critical signaling pathways, such as the JNK and Wnt pathways, suggest that multi-targeted inhibition within this family could have synergistic or complex biological effects. Researchers utilizing TNIK inhibitors should consider these potential off-target activities in their experimental design and interpretation of results. Further detailed kinome-wide profiling of TNIK inhibitors will be invaluable for a more complete understanding of their therapeutic potential and safety profiles.
References
- 1. openworks.mdanderson.org [openworks.mdanderson.org]
- 2. The Ste20 Family Kinases MAP4K4, MINK1, and TNIK Converge to Regulate Stress-Induced JNK Signaling in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
Tnik-IN-8 Versus siRNA Knockdown of TNIK: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traf2- and NCK-interacting kinase (TNIK) has emerged as a significant therapeutic target in various diseases, most notably in cancer, due to its critical role in signaling pathways such as the Wnt and JNK pathways.[1] Researchers looking to modulate TNIK function primarily have two powerful tools at their disposal: small-molecule inhibitors like Tnik-IN-8 and genetic knockdown using small interfering RNA (siRNA). Both methods offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
Mechanism of Action
This compound is a small-molecule inhibitor that directly targets the kinase activity of the TNIK protein. By binding to the ATP-binding site of TNIK's kinase domain, it prevents the phosphorylation of downstream substrates. This inhibition directly impacts the signaling cascades regulated by TNIK.[2]
siRNA knockdown of TNIK , on the other hand, operates at the post-transcriptional level. Synthetic double-stranded RNA molecules complementary to the TNIK mRNA sequence are introduced into cells. This activates the RNA-induced silencing complex (RISC), which then cleaves and degrades the target TNIK mRNA.[3] This process effectively prevents the translation of the TNIK protein, leading to a reduction in its overall levels.
Performance Comparison
Quantitative Data Summary: TNIK Inhibitor (NCB-0846)
| Cell Line | Cancer Type | IC50 (nM) | Effect | Reference |
| NCI-H520 | Lung Squamous Cell Carcinoma | ~500 | Reduced cell viability | [4][5] |
| LK2 | Lung Squamous Cell Carcinoma | ~500 | Reduced cell viability | |
| SW900 | Lung Squamous Cell Carcinoma | >1000 | Less sensitive | |
| KNS62 | Lung Squamous Cell Carcinoma | >1000 | Less sensitive |
Quantitative Data Summary: TNIK siRNA Knockdown
| Cell Line | Cancer Type | Knockdown Efficiency | Effect | Reference |
| Ls174T | Colorectal Cancer | Not specified | Suppression of TCF/LEF-driven transcription | |
| HEK293T | - | Not specified | Reduction of β-catenin/TCF-driven transcription | |
| SW480 | Colon Cancer | Not specified | Decreased expression of CD44, c-MYC, and cyclin D1; induced apoptosis | |
| IM-9 | Multiple Myeloma | Not specified | Inhibition of cell proliferation, induction of apoptosis | |
| hRPTECs | Renal Proximal Tubule Epithelial Cells | ~79% (qPCR), ~97.5% (Western Blot) | Reduced cell viability, induced apoptosis |
Note: The data presented is compiled from different studies and experimental conditions may vary.
Key Differences and Considerations
| Feature | This compound (Small-Molecule Inhibitor) | siRNA Knockdown of TNIK |
| Target | Kinase activity of the TNIK protein | TNIK mRNA |
| Mechanism | Competitive inhibition at the ATP-binding site | Post-transcriptional gene silencing via mRNA degradation |
| Speed of Onset | Rapid, often within hours | Slower, requires time for mRNA and protein turnover (typically 24-72 hours) |
| Duration of Effect | Dependent on compound half-life and metabolism | Can be transient (siRNA) or stable (shRNA), with effects lasting for several days for siRNA |
| Specificity | Can have off-target effects on other kinases with similar ATP-binding sites. | Can have off-target effects due to partial complementarity with other mRNAs. |
| Scaffolding Function | May not disrupt the non-catalytic scaffolding functions of the TNIK protein. | Ablates the entire protein, thus eliminating both catalytic and scaffolding functions. |
| Delivery | Generally cell-permeable | Requires transfection reagents or viral vectors for delivery into cells |
| Validation | Often used to validate findings from genetic knockdowns and to assess the role of kinase activity | Used to validate the specificity of small-molecule inhibitors |
Experimental Protocols
This compound Treatment in Cell Culture
Objective: To assess the effect of a TNIK inhibitor on cell viability.
Materials:
-
Cancer cell line of interest (e.g., NCI-H520)
-
Complete growth medium
-
This compound or NCB-0846
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability assay reagent (e.g., MTS or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a stock solution of the TNIK inhibitor in DMSO.
-
Prepare serial dilutions of the inhibitor in a complete growth medium. Also, prepare a vehicle control (DMSO in medium at the same final concentration as the highest inhibitor concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or the vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
siRNA Knockdown of TNIK and Validation
Objective: To knockdown TNIK expression and validate the effect by Western Blot.
Materials:
-
Cell line of interest
-
Complete growth medium (antibiotic-free for transfection)
-
TNIK-specific siRNA and a non-targeting control siRNA
-
siRNA transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM or similar serum-free medium
-
6-well plates
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-TNIK and anti-loading control, e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Transfection:
-
One day before transfection, seed cells in a 6-well plate in antibiotic-free medium so they are 60-80% confluent at the time of transfection.
-
For each well, dilute the siRNA (e.g., 20-80 pmols) in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow complex formation.
-
Add the siRNA-lipid complex to the cells.
-
Incubate the cells for 48-72 hours.
-
-
Western Blot Validation:
-
After incubation, wash the cells with PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TNIK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Probe the membrane with the loading control antibody to ensure equal protein loading.
-
Visualizations
TNIK Signaling Pathways
Caption: Simplified diagram of TNIK's involvement in the Wnt and JNK signaling pathways.
Experimental Workflow: this compound vs. siRNA
Caption: Workflow for comparing the effects of this compound and TNIK siRNA.
Logical Relationship of Inhibition Methods
Caption: The distinct points of intervention for TNIK siRNA and this compound.
Conclusion
Both this compound and siRNA-mediated knockdown are effective methods for interrogating the function of TNIK. The choice between them depends on the specific experimental goals. Small-molecule inhibitors like this compound offer a rapid and reversible means to probe the function of TNIK's kinase activity. In contrast, siRNA provides a highly specific method to deplete the entire protein, thereby addressing both its catalytic and non-catalytic roles. For comprehensive target validation, a dual approach using both an inhibitor and siRNA is often the most rigorous strategy, as the convergence of data from these two distinct methodologies strengthens the confidence in the observed phenotype. Researchers should carefully consider the potential for off-target effects with both techniques and incorporate appropriate controls in their experimental designs.
References
- 1. Enormous influence of TNIK knockdown on intracellular signals and cell survival [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Insight into TNIK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Knocking down disease: a progress report on siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNIK is a therapeutic target in Lung Squamous Cell Carcinoma and regulates FAK activation through Merlin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TNIK Is a Therapeutic Target in Lung Squamous Cell Carcinoma and Regulates FAK Activation through Merlin - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Efficacy of TNIK Inhibitors Against Other Wnt Pathway Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway, a critical regulator of cell proliferation, differentiation, and survival, is frequently dysregulated in various cancers, particularly colorectal cancer. This has led to the development of numerous inhibitors targeting different components of this pathway. This guide provides a comparative analysis of the efficacy of TNIK (TRAF2- and NCK-interacting kinase) inhibitors, represented by the potent compound NCB-0846, against other classes of Wnt pathway inhibitors, including those targeting Porcupine (PORCN) and Tankyrase (TNKS).
Mechanism of Action: Targeting Key Nodes in the Wnt Pathway
The canonical Wnt signaling cascade is initiated by the binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors. This leads to the inhibition of a "destruction complex," allowing β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate TCF/LEF-mediated transcription of target genes driving cell growth. Different inhibitors interrupt this pathway at various points.
-
TNIK Inhibitors (e.g., Tnik-IN-8, NCB-0846): TNIK is a crucial downstream component of the Wnt pathway. It acts as a kinase that phosphorylates TCF4, a key step for the recruitment of β-catenin and transcriptional activation of Wnt target genes. TNIK inhibitors block this phosphorylation, thereby preventing gene transcription even in cancer cells with upstream mutations in APC or β-catenin[1][2].
-
Porcupine (PORCN) Inhibitors (e.g., WNT974): Porcupine is a membrane-bound O-acyltransferase essential for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent signaling activity. PORCN inhibitors effectively block the secretion of all Wnt ligands, thereby inhibiting both canonical and non-canonical Wnt signaling upstream[3].
-
Tankyrase (TNKS) Inhibitors (e.g., XAV-939): Tankyrase 1 and 2 are poly(ADP-ribose) polymerases that promote the degradation of Axin, a key scaffolding protein in the β-catenin destruction complex. By inhibiting Tankyrase, these compounds stabilize Axin, leading to enhanced degradation of β-catenin and suppression of Wnt signaling[4].
-
β-catenin/CBP Inhibitors (e.g., ICG-001): These inhibitors function at the most downstream level by disrupting the interaction between β-catenin and its transcriptional co-activator, CREB-binding protein (CBP). This prevents the recruitment of the transcriptional machinery necessary for Wnt target gene expression.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative Wnt pathway inhibitors against their respective targets and in various cancer cell lines. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in the same experimental setup are limited.
| Inhibitor Class | Representative Compound | Target | IC50 (Biochemical Assay) | Cell Line | IC50 (Cell-based Assay) | Reference(s) |
| TNIK Inhibitor | NCB-0846 | TNIK | 21 nM | HCT116 (Colorectal) | 360 nM (Cell Viability) | [5] |
| MC38 (Colorectal) | 380 nM (Cell Viability) | |||||
| CT26 (Colorectal) | 600 nM (Cell Viability) | |||||
| Porcupine Inhibitor | WNT974 (LGK974) | PORCN | 0.3 nM | - | - | |
| Tankyrase Inhibitor | XAV-939 | TNKS1/TNKS2 | 11 nM / 4 nM | - | - | |
| β-catenin/CBP Inhibitor | ICG-001 | β-catenin/CBP | - | HCT116 (Colorectal) | 4.5 µM (TOPFlash) | - |
Experimental Data and Observations
TNIK Inhibitor: NCB-0846
Studies have shown that NCB-0846 effectively inhibits Wnt signaling and the growth of colorectal cancer cells. It demonstrates potent enzymatic inhibition of TNIK with an IC50 of 21 nM. In cellular assays, NCB-0846 inhibits the growth of HCT116 colorectal cancer cells with an IC50 of 360 nM. A key advantage of targeting a downstream component like TNIK is the potential to be effective in cancers with upstream mutations in the Wnt pathway, which are common in colorectal cancer. Furthermore, NCB-0846 has been shown to reduce the expression of Wnt target genes such as AXIN2 and MYC. Its diastereomer, NCB-0970, which has significantly lower TNIK-inhibitory activity, serves as a valuable negative control in experiments to demonstrate on-target effects.
Other Wnt Pathway Inhibitors
-
WNT974 (Porcupine Inhibitor): As an inhibitor of Wnt ligand secretion, WNT974 has shown broad anti-tumor activity in preclinical models where tumor growth is dependent on Wnt signaling.
-
XAV-939 (Tankyrase Inhibitor): This inhibitor has been widely used as a tool compound to study the role of Tankyrase in Wnt signaling. It effectively stabilizes Axin and promotes β-catenin degradation, leading to the suppression of Wnt-dependent transcription.
-
ICG-001 (β-catenin/CBP Inhibitor): By targeting the final step of transcriptional activation, ICG-001 has demonstrated efficacy in preclinical models of various cancers, including colorectal cancer.
Visualizing the Mechanisms and Workflows
To better understand the points of intervention of these inhibitors and the experimental procedures used to evaluate them, the following diagrams are provided.
Caption: Wnt pathway and inhibitor targets.
Caption: Workflow for Wnt inhibitor evaluation.
Detailed Experimental Protocols
TOP/FOP Flash Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of the TCF/LEF family of transcription factors, which are the downstream effectors of the canonical Wnt pathway.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, DLD-1, SW480)
-
TOPFlash and FOPFlash reporter plasmids (FOPFlash contains mutated TCF/LEF binding sites and serves as a negative control)
-
Renilla luciferase plasmid (for normalization of transfection efficiency)
-
Transfection reagent (e.g., Lipofectamine)
-
Wnt pathway activators (e.g., Wnt3a conditioned media, GSK3β inhibitor like CHIR99021)
-
Wnt pathway inhibitors (this compound, WNT974, XAV-939, etc.)
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in 24- or 96-well plates to achieve 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect cells with TOPFlash or FOPFlash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24 hours.
-
Treatment: Replace the medium with fresh medium containing the Wnt pathway activator and varying concentrations of the Wnt inhibitors. Include appropriate controls (vehicle, activator alone).
-
Incubation: Incubate the cells for another 24-48 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure both Firefly (TOP/FOP) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. The Wnt signaling activity is often expressed as the ratio of TOPFlash to FOPFlash activity. Calculate the IC50 value for Wnt inhibition for each compound.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Colorectal cancer cell lines
-
Wnt pathway inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the Wnt inhibitors. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value for cell growth inhibition for each inhibitor.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as β-catenin and its downstream targets, to confirm the mechanism of action of the inhibitors.
Materials:
-
Colorectal cancer cell lines
-
Wnt pathway inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-active-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment and Lysis: Plate and treat cells with the Wnt inhibitors for a specified time. Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Following washes, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Conclusion
The selection of a Wnt pathway inhibitor for therapeutic development requires a thorough evaluation of its potency, selectivity, and mechanism of action. TNIK inhibitors like this compound and NCB-0846 represent a promising strategy, particularly for cancers with upstream mutations in the Wnt pathway. Their ability to target a downstream node offers a potential advantage over inhibitors that act further upstream. However, direct comparative studies under standardized conditions are crucial to definitively establish the superior efficacy of one class of inhibitors over another. The experimental protocols detailed in this guide provide a framework for conducting such rigorous comparative analyses, which are essential for advancing the most effective Wnt-targeted therapies into the clinic.
References
- 1. Activation of the Wnt/β-catenin signaling pathway may contribute to cervical cancer pathogenesis via upregulation of Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNIK inhibition abrogates colorectal cancer stemness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Tnik-IN-8: A Guide to Safe Laboratory Practices
Disclaimer: No specific Safety Data Sheet (SDS) for a compound named "Tnik-IN-8" was found in publicly available resources. The following procedures are based on general best practices for the disposal of novel small molecule kinase inhibitors, which should be treated as potentially hazardous compounds. Researchers, scientists, and drug development professionals must always consult their institution's Environmental Health and Safety (EHS) department and, if available, the specific SDS for the compound being used before handling or disposal. This guide provides essential safety and logistical information but should not supersede local regulations and institutional protocols.
Essential Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to don appropriate Personal Protective Equipment (PPE). All handling of the compound and its associated waste should be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.
Recommended PPE:
-
Double nitrile gloves
-
Safety goggles or a face shield
-
A lab coat
General Properties and Potential Hazards of Small Molecule Kinase Inhibitors
Small molecule kinase inhibitors are a class of compounds designed to be biologically active. While specific data for this compound is unavailable, related compounds may present a range of hazards. The following table summarizes potential risks based on the general characteristics of these research chemicals.
| Hazard Category | Potential Risks | Recommended Precautions |
| Acute Toxicity | May be harmful or toxic if swallowed, inhaled, or in contact with skin. | Avoid all direct contact. Handle only in a chemical fume hood. Use appropriate PPE.[1] |
| Serious Health Hazard | May cause damage to organs through prolonged or repeated exposure. Potential for carcinogenicity, mutagenicity, or reproductive toxicity.[1] | Review all available toxicological data. Minimize exposure. |
| Skin/Eye Irritant | May cause skin irritation or serious eye irritation. | Avoid contact with skin and eyes. Wear safety goggles and gloves.[1] |
| Environmental Hazard | May be toxic to aquatic life with long-lasting effects. | Do not allow to enter drains or waterways. Dispose of as hazardous chemical waste.[1] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of potent small molecule inhibitors is a critical aspect of laboratory safety, ensuring both personnel and environmental protection. The process involves meticulous segregation, decontamination, and proper containment and labeling.
Step 1: Waste Segregation
Properly segregate waste at the point of generation. It is crucial to never mix chemical waste with regular trash or biohazardous waste unless explicitly instructed by your institution's EHS department.[1]
-
Solid Waste:
-
Contaminated Materials: All items that have come into direct contact with this compound, such as pipette tips, tubes, vials, gloves, and bench paper, must be considered contaminated solid chemical waste.
-
Collection: Place these materials into a designated, durable, and leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
-
Liquid Waste:
-
Aqueous and Solvent-Based Solutions: Collect all solutions containing this compound in a dedicated, shatter-resistant, and clearly labeled hazardous waste container. It is advisable to use separate containers for halogenated and non-halogenated solvents if required by your institution's waste management guidelines.
-
Prohibition of Drain Disposal: Under no circumstances should liquid waste containing this compound be poured down the drain.
-
Step 2: Decontamination of Labware
-
Reusable Glassware and Equipment: Reusable items that have been in contact with this compound should be decontaminated. This can often be achieved by soaking in a suitable solvent (such as ethanol or isopropanol) to dissolve the compound, followed by a thorough washing with an appropriate laboratory detergent. The initial solvent rinse must be collected and disposed of as hazardous liquid waste.
Step 3: Container Management and Labeling
-
Container Integrity: All waste containers must be in good condition, compatible with the waste they hold, and kept securely closed except when adding waste.
-
Labeling: Clearly label all waste containers with the words "Hazardous Waste," the full chemical name ("this compound"), and a list of all other constituents, including solvents and their approximate concentrations. The date of waste accumulation should also be clearly marked.
Step 4: Storage and Disposal
-
Temporary Storage: Store sealed waste containers in a designated, well-ventilated satellite accumulation area within your laboratory. This area should have secondary containment to mitigate any potential leaks.
-
EHS Pickup: Once the waste container is full or the experiment is complete, arrange for disposal through your institution's EHS department. Follow their specific procedures for requesting a waste pickup.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of a research chemical like this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Tnik-IN-8
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, use, and disposal of Tnik-IN-8, a potent and orally active TNIK inhibitor. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach to personal protection is paramount. The following PPE is mandatory when handling this compound in solid or solution form. These recommendations are based on guidelines for handling potent, small-molecule kinase inhibitors and general chemical safety protocols.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a breach in the outer glove. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes of solutions or airborne particles of the solid compound. |
| Body Protection | Laboratory coat | Provides a removable barrier to protect clothing and skin from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | This compound is a potent compound. A fume hood is essential to prevent inhalation of any aerosols or fine powders. |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Operational Plan: Step-by-Step Handling
-
Preparation : Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Weighing (Solid Form) :
-
Perform all weighing operations within a chemical fume hood.
-
Use a dedicated, clean spatula and weighing vessel.
-
Handle the compound gently to avoid generating airborne dust.
-
-
Dissolving :
-
Add solvent to the solid compound slowly to avoid splashing.
-
If necessary, use sonication or gentle vortexing to fully dissolve the compound, keeping the container sealed.
-
-
Aliquoting and Use :
-
Prepare aliquots of the stock solution to minimize freeze-thaw cycles.
-
Clearly label all vials with the compound name, concentration, solvent, and date of preparation.
-
-
Post-Handling :
-
Thoroughly clean all surfaces and equipment that came into contact with this compound.
-
Remove and dispose of PPE as described in the disposal plan.
-
Wash hands thoroughly with soap and water.
-
Storage Plan
| Form | Storage Temperature | Conditions |
| Solid | -20°C | Store in a tightly sealed container in a dry environment. |
| In Solvent | -80°C (up to 6 months), -20°C (up to 1 month) | Protect from light and store under nitrogen to prevent degradation.[1] |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste :
-
Collect all contaminated solid waste, including gloves, weighing paper, and pipette tips, in a dedicated, clearly labeled hazardous waste bag.
-
-
Liquid Waste :
-
Collect all unused solutions and solvent rinses in a sealed, properly labeled hazardous waste container.
-
Do not pour any this compound solution down the drain.
-
-
Decontamination :
-
Decontaminate all glassware and equipment that came into contact with this compound. A common procedure is to rinse with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous liquid waste.
-
-
Final Disposal :
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office.
-
Quantitative Data Summary
This compound is a highly potent inhibitor of Traf2- and Nck-interacting kinase (TNIK).
| Compound | IC50 | Target |
| This compound | 6 nM | TNIK |
Signaling Pathway and Experimental Workflow
This compound exerts its effects by inhibiting TNIK, a key downstream component of the canonical Wnt signaling pathway. Understanding this pathway is crucial for designing and interpreting experiments involving this compound.
Caption: Canonical Wnt signaling pathway with this compound inhibition.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
